2,4,6-Tribromophenyl acetate
Description
The exact mass of the compound 2,4,6-Tribromophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Tribromophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-tribromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENHFBXWIEZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908127 | |
| Record name | 2,4,6-Tribromophenyl acetate | |
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Molecular Weight |
372.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-95-4, 102932-09-2 | |
| Record name | 2,4,6-Tribromophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Tribromophenyl acetate | |
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| Record name | (2,4,6-Tribromophenyl) acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-95-4 | |
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| Record name | 2,4,6-Tribromophenyl acetate | |
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| Record name | 2,4,6-tribromophenyl acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.227 | |
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| Record name | 2,4,6-TRIBROMOPHENYL ACETATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2USP9ULP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Technical Guide: 2,4,6-Tribromophenyl Acetate (TBPA)
Functional Analysis, Synthesis, and Kinetic Profile
Part 1: Chemical Architecture & Functional Logic[1]
The Steric-Electronic Paradox
2,4,6-Tribromophenyl acetate (TBPA) represents a unique class of "activated esters" where reactivity is governed by a competition between electronic activation and steric shielding.
-
Electronic Activation: The tribromophenolate group is a potent leaving group.[1] The three bromine atoms exert a strong inductive electron-withdrawing effect (-I), lowering the pKa of the conjugate acid (2,4,6-tribromophenol, pKa ~6.8) compared to phenol (pKa ~10).[1] This increases the electrophilicity of the carbonyl carbon, theoretically making it highly susceptible to nucleophilic attack.[1]
-
Steric Deactivation (The Ortho Effect): Unlike p-nitrophenyl acetate, TBPA possesses two bromine atoms at the 2,6-positions (ortho to the ester linkage). These bulky halogens create a "steric gate" around the carbonyl carbon.[1]
Application Implication: This paradox makes TBPA a selective acylating agent .[1] It reacts readily with small, unhindered nucleophiles (like primary amines) but shows retarded kinetics with bulky nucleophiles or hydrolytic enzymes compared to unhindered active esters.[1]
Physicochemical Data Profile[1][2]
| Property | Value | Context/Relevance |
| CAS Number | 607-95-4 | Unique Identifier |
| Molecular Formula | C₈H₅Br₃O₂ | |
| Molecular Weight | 372.84 g/mol | High Br content contributes to density |
| Melting Point | 83 – 87 °C | Distinct from parent phenol (MP ~96°C) |
| Solubility | CHCl₃, Ethyl Acetate, DMSO | Poor water solubility; requires organic co-solvent for bio-assays |
| Leaving Group | 2,4,6-Tribromophenolate | pKa ~6.8 (Good leaving group) |
| Appearance | White to off-white needles | Crystalline solid |
Part 2: Synthesis & Purification Protocol
Strategic Route Selection
While TBPA can be synthesized via acid chlorides, the Acetic Anhydride Method is preferred for high-purity applications (drug development standards) to avoid residual chloride contamination and simplify purification.[1]
Validated Protocol
Objective: Synthesis of >98% purity TBPA from 2,4,6-tribromophenol (TBP).
Reagents:
-
Acetic Anhydride (1.2 eq)[1]
-
Catalytic Sulfuric Acid (H₂SO₄) or Sodium Acetate (Base catalysis)[1]
-
Solvent: Toluene (recrystallization) or solvent-free melt.[1]
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2,4,6-tribromophenol (33.1 g, 0.1 mol) in acetic anhydride (12 mL, ~0.12 mol).
-
Reflux: Heat the mixture to 120°C (gentle reflux) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2) until the starting phenol spot disappears.[1]
-
Quench: Pour the hot reaction mixture into 500 mL of ice-water slurry with vigorous stirring. The ester will precipitate immediately as a white solid.[1]
-
Neutralization: Wash the precipitate with 5% NaHCO₃ solution to remove residual acetic acid.[1]
-
Purification (Critical): Recrystallize from Ethanol or Toluene.
-
Note: Ethanol is preferred for removing unreacted phenol.[1]
-
-
Drying: Vacuum dry at 40°C for 12 hours.
Synthesis Workflow Diagram
Caption: Figure 1.[1][2][3] Step-by-step synthesis workflow for high-purity 2,4,6-Tribromophenyl Acetate.
Part 3: Reactivity Profile & Biological Relevance[1]
Hydrolytic Stability & Metabolism
In biological systems, TBPA acts as a "masked" phenol.[1] It is susceptible to hydrolysis by esterases (e.g., carboxylesterases) and spontaneous chemical hydrolysis at alkaline pH.[1]
Mechanism: The hydrolysis proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage).[1]
-
Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: Formation of a transient intermediate.[1] Crucial: This step is slower than in non-hindered esters due to the 2,6-bromine atoms blocking the approach.[1]
-
Collapse: Expulsion of the tribromophenolate anion.
Toxicology & Safety (The TBP Connection)
Researchers using TBPA must treat it as a TBP precursor.[1]
-
Risks: TBP is a known endocrine disruptor (thyroid hormone analog) and environmental persistent organic pollutant (POP).[1]
-
Handling: All hydrolysis experiments must be treated as generating hazardous halogenated waste.[1]
Hydrolysis Pathway Diagram[1]
Caption: Figure 2. Hydrolytic cleavage pathway of TBPA. The formation of the intermediate is sterically hindered by ortho-bromines.
Part 4: Analytical Characterization
To validate the identity of synthesized TBPA, use the following spectroscopic markers.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.38 ppm (s, 3H) | Acetyl methyl group (Upfield shift vs. phenol OH) |
| ¹H NMR (CDCl₃) | δ 7.75 ppm (s, 2H) | Aromatic protons (Symmetric environment) |
| IR Spectroscopy | 1770 - 1780 cm⁻¹ | C=O stretch (Ester).[1] Higher frequency due to electron-withdrawing aryl group.[1] |
| Mass Spec | m/z 372/374/376 | Characteristic isotope pattern of three bromine atoms.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69094, 2,4,6-Tribromophenyl acetate.[1] Retrieved from [Link][1]
-
OECD SIDS (2004). 2,4,6-Tribromophenol: SIDS Initial Assessment Report.[1] (Provides toxicological context for the metabolite TBP). Retrieved from [Link][1]
-
Simpkins, N. S.[1] (Ed.). Sulfones in Organic Synthesis.[1] (Contextual reference for activated ester reactivity patterns in similar halogenated systems). Pergamon Press.[1]
-
Um, I. H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of Activated Esters.[1] (Kinetic comparisons for substituted phenyl acetates). Canadian Journal of Chemistry.[1][8] Retrieved from [Link][1]
Sources
- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 3. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Guide: 2,4,6-Tribromophenyl Acetate
Structural Identity, Synthetic Protocols, and Utility in Pharmaceutical Acylation
Executive Summary
This technical guide provides a comprehensive analysis of 2,4,6-tribromophenyl acetate , a halogenated phenolic ester utilized primarily as a reactive intermediate in organic synthesis and flame retardant research. For drug development professionals, this compound represents a class of "activated esters"—reagents capable of selective acylation under mild conditions due to the enhanced leaving group ability of the electron-deficient tribromophenoxide moiety. This document details its nomenclature, validated synthesis protocols, mechanistic behaviors, and safety standards.
Part 1: Nomenclature & Structural Integrity
IUPAC Designation
The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: 2,4,6-Tribromophenyl acetate [1][2]
Nomenclature Breakdown:
-
Parent Structure: The compound is an ester derived from acetic acid and a substituted phenol.
-
Acyl Group: Acetate (derived from acetic acid, ethanoate).
-
Aryl Group: 2,4,6-Tribromophenyl .[1][2][3][4][5][6][7][8][9]
-
The phenyl ring is numbered starting at the carbon attached to the oxygen (C1).
-
Bromine atoms are located at positions 2, 4, and 6 (ortho, para, ortho).
-
-
Alternative Names: Acetic acid 2,4,6-tribromophenyl ester; 1-Acetoxy-2,4,6-tribromobenzene.
Physicochemical Profile
The following data serves as a baseline for identification and purity analysis.
| Property | Value | Notes |
| CAS Registry Number | 607-95-4 | Distinct from the phenol precursor (118-79-6).[1][2][3][4][9] |
| Molecular Formula | C₈H₅Br₃O₂ | |
| Molecular Weight | 372.84 g/mol | |
| Melting Point | 83–85 °C | Critical QC Parameter: Lower than the precursor 2,4,6-tribromophenol (94–96 °C). |
| Solubility | CHCl₃, CH₂Cl₂, THF | Sparingly soluble in cold alcohols; insoluble in water. |
| Appearance | White to off-white needles | Recrystallized typically from ethanol/water. |
Part 2: Synthetic Pathways & Mechanistic Causality
Synthesis Protocol: Acetylation of 2,4,6-Tribromophenol
Objective: Synthesize 2,4,6-tribromophenyl acetate via nucleophilic acyl substitution.
Causality & Rationale: Direct esterification (Fischer) is inefficient due to the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing bromine atoms. Therefore, we utilize acetic anhydride (Ac₂O) with a basic catalyst (pyridine or sodium acetate) to drive the reaction. Pyridine acts dualistically: it activates the anhydride and neutralizes the acetic acid byproduct.
Reagents:
-
Acetic Anhydride [1.5 eq]
-
Pyridine [Catalytic amount or solvent]
-
Sulfuric Acid (Optional catalyst for scale-up)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (30.2 mmol) of 2,4,6-tribromophenol in 20 mL of acetic anhydride.
-
Catalysis: Add 5 drops of concentrated sulfuric acid (or use pyridine as solvent). The reaction is slightly exothermic.
-
Reflux: Heat the mixture to mild reflux (approx. 120°C) for 1–2 hours.
-
Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material (TBP) will have a lower R_f than the ester product due to the loss of the H-bond donating hydroxyl group.
-
-
Quenching: Cool the mixture to room temperature and pour slowly into 200 mL of ice-water with vigorous stirring. The excess acetic anhydride hydrolyzes, and the product precipitates.
-
Purification: Filter the white solid. Recrystallize from ethanol to remove traces of unreacted phenol.
Reaction Pathway Diagram
The following diagram illustrates the conversion of phenol to the acetate derivative.
Figure 1: Synthetic pathway for the acetylation of electron-deficient phenols.
Part 3: Reactivity Profile & Drug Development Utility
The "Active Ester" Concept
In drug development, particularly peptide synthesis and bioconjugation, 2,4,6-tribromophenyl acetate functions as an activated ester .
-
Mechanism: The three bromine atoms exert a strong inductive electron-withdrawing effect (-I). This stabilizes the phenoxide anion (tribromophenoxide, pKa ~6.0) relative to unsubstituted phenoxide (pKa ~10.0).
-
Result: The carbonyl carbon becomes highly electrophilic, and the tribromophenoxide becomes an excellent leaving group.
-
Application: It is used to transfer the acetyl group to amines (acetylation) under mild conditions where acid chlorides might be too harsh or non-selective.
Amine Acylation Workflow
This reaction mimics the behavior of Pentafluorophenyl (PFP) esters or N-hydroxysuccinimide (NHS) esters commonly used in ADC (Antibody-Drug Conjugate) linkers.
Figure 2: Mechanism of amine acylation using TBPA as an activated transfer reagent.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.
Proton NMR (¹H-NMR)
Solvent: CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.38 ppm | Singlet (s) | 3H | Acetyl methyl group (-COCH₃). |
| 7.75 ppm | Singlet (s) | 2H | Aromatic protons at C3 and C5. |
Note: The aromatic signal appears as a singlet because the protons at positions 3 and 5 are chemically equivalent due to the C2 symmetry of the molecule.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): Clusters around m/z 370, 372, 374, 376 due to the isotopic distribution of three Bromine atoms (⁷⁹Br and ⁸¹Br).
-
Base Peak: Often m/z 43 (Acetyl cation [CH₃CO]⁺).
-
Fragment: Loss of ketene (M - 42) leads to the tribromophenol ion cluster (m/z ~330).
Part 5: Safety & Handling (EHS)
Hazard Identification:
-
Skin/Eye Irritant: Halogenated phenols and their esters can cause contact dermatitis.
-
Environmental: 2,4,6-Tribromophenol derivatives are persistent. Waste must be segregated into halogenated organic waste streams.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving acetic anhydride or heating of halogenated aromatics must be performed in a certified fume hood.
-
Spill Control: Adsorb on vermiculite. Do not wash down drains due to aquatic toxicity.
References
-
National Institute of Standards and Technology (NIST). Phenol, 2,4,6-tribromo-, acetate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. 2,4,6-Tribromophenyl acetate (Compound).[9] National Library of Medicine. [Link]
-
Konecny, J. The Kinetics of the Reaction of Bromine with Phenol and the Methyl-substituted Phenols. Journal of the American Chemical Society, 1954.[11] (Foundational reference for brominated phenol reactivity). [Link]
Sources
- 1. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
- 2. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2,4,6-TRIBROMOPHENYL ACETATE | 607-95-4 [chemicalbook.com]
- 5. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 9. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-TRIBROMOPHENOL | CAS 118-79-6 [matrix-fine-chemicals.com]
- 11. 2,4,6-Tribromophenol [drugfuture.com]
Methodological & Application
Application Note: High-Purity Synthesis of 2,4,6-Tribromophenyl Acetate
Executive Summary
This technical guide details the synthesis of 2,4,6-tribromophenyl acetate (CAS: 607-95-4) from 2,4,6-tribromophenol (TBP). While phenolic acetylation is a standard transformation, TBP presents specific challenges due to the steric hindrance imposed by the two ortho-bromine atoms and the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing halogen array.
This document provides two distinct protocols:
-
Method A (Standard): Pyridine-catalyzed acetylation (The "Gold Standard" for reliability).
-
Method B (Green): Iodine-catalyzed, solvent-free acetylation (High atom economy, reduced waste).
Critical Material Attributes (CMA)
Understanding the physical shift from the phenol to the ester is critical for process monitoring.
| Property | Substrate: 2,4,6-Tribromophenol | Product: 2,4,6-Tribromophenyl Acetate |
| CAS Number | 118-79-6 | 607-95-4 |
| Molecular Weight | 330.80 g/mol | 372.84 g/mol |
| Appearance | White to off-white needles | White crystalline solid |
| Melting Point | 94–96 °C [1] | 83–85 °C [2] |
| Solubility | Soluble in alcohols, ether, CHCl₃ | Soluble in CHCl₃, EtOAc; Insoluble in water |
| Reactivity | Weakly acidic ( | Activated ester (susceptible to hydrolysis) |
Mechanistic Insight: Overcoming the Ortho-Effect
The conversion requires an acyl transfer agent (Acetic Anhydride,
The Role of Pyridine
Pyridine serves a dual function:
-
Base: Neutralizes the acetic acid byproduct.
-
Nucleophilic Catalyst: It attacks
to form the N-acetylpyridinium ion , a highly electrophilic intermediate that is much more reactive toward the hindered phenol than the anhydride itself.
Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine to overcome steric hindrance.
Experimental Protocols
Protocol A: Standard Pyridine-Catalyzed Synthesis
Recommended for: Small-scale synthesis (<50g), high purity requirements, and robust reliability.
Reagents:
-
2,4,6-Tribromophenol (10.0 g, 30.2 mmol)
-
Acetic Anhydride (15 mL, ~5 equiv) – Excess acts as solvent
-
Pyridine (2.0 mL) – Catalyst
-
Quench: Ice-water mixture (200 mL)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 10.0 g of TBP.
-
Solvent/Reagent Addition: Add 15 mL of Acetic Anhydride. The solid may not dissolve immediately.
-
Catalysis: Add 2.0 mL of Pyridine. Note: An exothermic reaction may occur; the solution often turns yellow.
-
Reaction: Heat the mixture to 80–90 °C for 1–2 hours.
-
Checkpoint: The solution should become clear and homogeneous. TLC (20% EtOAc/Hexane) will show the disappearance of the lower Rf phenol spot.
-
-
Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water .
-
Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid (water-soluble) and precipitates the hydrophobic ester product.
-
-
Isolation: Stir for 30 minutes to ensure complete granulation of the solid. Filter the white precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x 50 mL) to remove traces of pyridine and acetic acid.
-
Purification: Recrystallize from minimal hot Ethanol (or EtOH/Water 9:1).
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours.
Expected Yield: 90–95% Appearance: White crystalline needles.
Protocol B: Iodine-Catalyzed "Green" Synthesis
Recommended for: Process chemistry, larger scales, and minimizing solvent waste.
Context: Molecular iodine (
Reagents:
-
2,4,6-Tribromophenol (10.0 g, 30.2 mmol)
-
Acetic Anhydride (3.5 mL, ~1.2 equiv) – Stoichiometric excess only
-
Iodine (
) (100 mg, ~1 mol%)
Step-by-Step Procedure:
-
Setup: 50 mL RBF open to air (or with a drying tube).
-
Mixing: Mix TBP (10 g) and Iodine (100 mg).
-
Addition: Add Acetic Anhydride (3.5 mL).
-
Reaction: Heat the mixture to 60–70 °C .
-
Observation: The reaction is typically very fast (15–30 minutes). The mixture will liquefy.
-
-
Quench: Cool to room temperature. Add 50 mL of saturated Sodium Thiosulfate (
) solution.-
Reasoning: Thiosulfate reduces the iodine (purple/brown) to iodide (colorless), preventing product staining.
-
-
Extraction (Optional): If the solid does not precipitate cleanly, extract with Dichloromethane (DCM), wash with water, dry over
, and evaporate. -
Isolation: Filter the solid precipitate (if formed) or crystallize the residue from Ethanol.
Expected Yield: 85–92%
Process Analytical Technology (PAT) & Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
Figure 2: Isolation and Purification Workflow.
Analytical Signatures
-
FT-IR Spectroscopy:
-
Phenol (Start): Broad -OH stretch at 3300–3500
(Disappears). -
Ester (Product): Sharp Carbonyl (
) stretch at 1760–1780 . Note that phenolic esters appear at higher frequencies than aliphatic esters due to conjugation.
-
-
-NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Singlet at
7.7–7.8 ppm (2H). (Slight shift from phenol). -
Acetate Methyl: Singlet at
2.3–2.4 ppm (3H). This is the diagnostic peak confirming acetylation. -
Absence: No broad singlet at
5.0–6.0 ppm (Phenolic OH).
-
-
Melting Point:
-
Target range: 83–85 °C .
-
Troubleshooting: If MP is >90 °C, the product is likely contaminated with unreacted starting material (TBP MP = 96 °C).
-
Safety & Handling (MSDS Highlights)
-
2,4,6-Tribromophenol: Irritant.[1] Toxic to aquatic life. Handle with gloves to avoid potential absorption or irritation similar to other halogenated phenols.
-
Acetic Anhydride: Lachrymator. Corrosive. Causes severe burns.[2] Use only in a fume hood. Reacts violently with water (exothermic hydrolysis).
-
Pyridine: Noxious odor.[3] Flammable. Toxic by inhalation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link]
-
Phukan, P. (2004).[4] Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions. Tetrahedron Letters, 45(24), 4785-4787. (General methodology adaptation).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Application Note: High-Purity Synthesis of 2,4,6-Tribromophenyl Acetate
[1]
Executive Summary & Strategic Analysis
This application note details the synthesis of 2,4,6-Tribromophenyl acetate (TBPA) , a critical intermediate used in the development of flame retardants and as an active ester in peptide coupling.
The Synthetic Challenge: Steric Hindrance The conversion of 2,4,6-tribromophenol (TBP) to its acetate ester is chemically non-trivial due to the ortho-effect . The two bromine atoms at the 2- and 6-positions create significant steric bulk, shielding the phenolic hydroxyl group.
-
Consequence: Standard Fischer esterification (carboxylic acid + alcohol) is kinetically disfavored and often fails to reach high conversion.
-
Solution: We must utilize "activated" acylating agents—specifically Acetic Anhydride (
) or Acetyl Chloride ( ) —combined with catalysts that either increase the electrophilicity of the acylating agent or the nucleophilicity of the phenol.
This guide presents two validated protocols:
-
Method A (Scalable): Acid-Catalyzed Acetylation using Acetic Anhydride.
-
Method B (Rapid): Base-Promoted Acylation using Acetyl Chloride.
Chemical Reaction & Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution.
Reaction Scheme:
Mechanistic Visualization (Graphviz)
Caption: Acid-catalyzed mechanism overcoming steric hindrance via carbonyl activation.
Experimental Protocols
Method A: Acid-Catalyzed Acetylation (Recommended for Scale-Up)
Rationale: This method avoids the formation of hydrochloride salts and uses cheaper reagents, making it ideal for batches >50g.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| 2,4,6-Tribromophenol | 330.80 | 1.0 | 10.0 g | Substrate |
| Acetic Anhydride | 102.09 | 2.5 | 7.2 mL (~7.7g) | Reagent/Solvent |
| Sulfuric Acid (conc.) | 98.08 | Cat. | 3-4 drops | Catalyst |
| Water (Ice) | 18.02 | Excess | ~100 mL | Quenching |
| Ethanol (95%) | 46.07 | Solvent | ~30 mL | Recrystallization |
Step-by-Step Protocol:
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 10.0 g of 2,4,6-tribromophenol .
-
Solvation: Add 7.2 mL of Acetic Anhydride . The solid may not fully dissolve initially.
-
Catalysis: While stirring, carefully add 3-4 drops of concentrated Sulfuric Acid .
-
Observation: An exotherm may occur; the solution often turns clear as the reaction initiates.
-
-
Reaction: Heat the mixture to 80–90°C (gentle reflux) for 45–60 minutes .
-
Checkpoint: Monitor via TLC (Solvent: 10% Ethyl Acetate in Hexane). The starting material spot (
) should disappear.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Chemistry: This hydrolyzes excess acetic anhydride into acetic acid and precipitates the hydrophobic ester product.
-
-
Isolation: Filter the white solid using a Buchner funnel. Wash with cold water (
mL) to remove residual acid. -
Purification: Recrystallize the crude solid from 95% Ethanol .
-
Dissolve in minimum hot ethanol, filter hot if necessary, and cool slowly to 4°C.
-
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Method B: Base-Promoted Acylation ( Rapid/Small Scale)
Rationale: Pyridine acts as both solvent and catalyst (acyl transfer agent), driving the reaction to completion in minutes at room temperature.
Reagents:
-
Acetyl Chloride (1.2 equiv)
-
Pyridine (Solvent/Base, ~5 vol)
Protocol:
-
Dissolve TBP in dry Pyridine in a flask under Nitrogen atmosphere.
-
Cool to 0°C in an ice bath.
-
Dropwise add Acetyl Chloride (Caution: Exothermic, releases HCl gas).
-
Allow to warm to Room Temperature and stir for 30 minutes.
-
Pour into ice water containing dilute HCl (to neutralize pyridine).
-
Filter the precipitate and recrystallize as in Method A.
Workflow Visualization
Caption: Operational workflow for the acid-catalyzed synthesis of 2,4,6-Tribromophenyl acetate.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your product against these critical benchmarks.
A. Melting Point Inversion (Critical Check)
A unique feature of this synthesis is the Melting Point Inversion .
-
Starting Material (TBP): Melting Point 95–96°C .
-
Product (TBPA): Melting Point 83–85°C .[6]
-
Validation Logic: If your product melts higher than 85°C, you likely have unreacted starting material (phenol) contaminating your ester. The esterification removes the hydrogen-bonding capability of the hydroxyl group, lowering the lattice energy and melting point.
B. Spectroscopic Data
| Technique | Signal | Assignment |
| IR (ATR) | 1770–1780 cm⁻¹ | C=O Stretch (Phenolic Ester - shift is higher than alkyl esters due to conjugation). |
| 1H NMR | Acetate Methyl ( | |
| 1H NMR | Aromatic Protons (Shifted slightly downfield from phenol). |
Safety & Troubleshooting
-
Lachrymator Warning: Acetyl chloride (Method B) and Acetic Anhydride are potent irritants. Work in a fume hood.
-
Brominated Compounds: TBP and its derivatives are potentially persistent. All waste must be segregated into halogenated organic waste streams.
-
Troubleshooting Low Yield:
-
Issue: Product is oily/sticky.
-
Cause: Incomplete removal of acetic acid or wet ethanol during recrystallization.
-
Fix: Redissolve in minimal hot ethanol and scratch the glass to induce nucleation, or cool to -20°C.
-
References
-
PubChem. 2,4,6-Tribromophenyl acetate (Compound).[5] National Library of Medicine. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General Acetylation Protocols for Phenols). Longman Scientific & Technical.
-
OECD SIDS. 2,4,6-Tribromophenol: SIDS Initial Assessment Report. UNEP Publications.[7] Available at: [Link] (For precursor properties and safety).
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 4. 2,4,6-Tribromophenol(118-79-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-TRIBROMOPHENYL ACETATE | 607-95-4 [chemicalbook.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Use of 2,4,6-Tribromophenyl acetate as a flame retardant precursor.
Application Note: 2,4,6-Tribromophenyl Acetate (TBPA) as a Flame Retardant Precursor
Executive Summary
This guide details the synthesis, characterization, and application of 2,4,6-Tribromophenyl acetate (TBPA) (CAS: 607-95-4). Unlike its parent compound, 2,4,6-tribromophenol (TBP), which is a direct reactive flame retardant (RFR), the acetate derivative serves as a "latent" or "capped" precursor .
The acetate group protects the phenolic hydroxyl, preventing premature reaction or oxidation during storage and compounding. Under specific processing conditions (transesterification) or thermal stress (fire scenario), it releases the active brominated aromatic moiety. This guide is designed for researchers developing high-performance thermoplastics (polycarbonates, polyesters) requiring precise molecular weight control and flame retardancy (FR) without the handling issues of free phenols.
Part 1: Chemical Basis & Rationale
Why Acetylate? Direct use of 2,4,6-tribromophenol (TBP) in polymer synthesis often leads to uncontrolled chain termination or oxidative discoloration due to the acidic phenolic proton. By converting TBP to TBPA, researchers achieve:
-
Process Stability: The acetate group is stable at moderate processing temperatures, preventing premature acid-base reactions with catalysts.
-
Controlled Reactivity: TBPA acts as an excellent transesterification agent. In polycarbonate (PC) or polyester synthesis, it transfers the tribromophenoxy group to the polymer chain end, effectively "capping" the polymer with a flame-retardant moiety.
-
Purification: TBPA crystallizes readily (MP: 83–85°C), allowing for higher purity isolation compared to the sometimes waxy or sublimable TBP.
Table 1: Comparative Properties
| Property | 2,4,6-Tribromophenol (TBP) | 2,4,6-Tribromophenyl Acetate (TBPA) |
| CAS Number | 118-79-6 | 607-95-4 |
| Function | Reactive Monomer (Acidic) | Capped Precursor / Transesterification Agent |
| Melting Point | 94–96°C | 83–85°C |
| Solubility | Alcohols, Ethers, Base (aq) | Chloroform, Acetone, Insol. in Water |
| Handling | Corrosive, Irritant | Irritant, Non-corrosive |
Part 2: Synthesis Protocol
Objective: Synthesize high-purity TBPA from TBP using acetic anhydride.
Reagents Required:
-
2,4,6-Tribromophenol (TBP) [>98% Purity][1]
-
Acetic Anhydride (1.2 equivalents)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Pyridine (drops)
-
Solvent: Ethyl Acetate (for recrystallization)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry.[2]
-
Loading: Charge the flask with 33.1 g (0.1 mol) of TBP .
-
Acylation: Add 12.3 g (0.12 mol) of Acetic Anhydride .
-
Catalysis: Add 3-5 drops of conc. H₂SO₄ (acid catalysis is preferred for speed, pyridine for acid-sensitive environments).
-
Reaction: Heat the mixture to 80°C for 2 hours. The solid TBP will dissolve, forming a clear solution.
-
Checkpoint: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The TBP spot (lower R_f) should disappear.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring. The acetate will precipitate as a white solid.
-
Purification:
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: ~85-90%
-
Target MP: 83–85°C[4]
-
Visual Workflow (Synthesis)
Figure 1: Step-by-step synthesis pathway for converting TBP to TBPA.
Part 3: Application Protocols
Method A: Reactive Processing (End-Capping Polycarbonates)
Context: Use TBPA to control molecular weight and impart flame retardancy to Polycarbonate (PC) during melt transesterification.
-
Melt Mixing: In a reactor, combine Bisphenol-A and Diphenyl Carbonate (DPC) to initiate oligomerization.
-
Addition: When the oligomer reaches ~50% conversion, add TBPA (1-3 mol%) .
-
Reaction:
-
Temperature: 260–280°C.
-
Vacuum: Apply <1 mbar to remove the byproduct (Phenol/Phenyl Acetate).
-
Mechanism:[2][5][6] The acetate group exchanges with the phenolic end-group of the growing polymer chain, releasing acetic acid/phenyl acetate and attaching the 2,4,6-tribromophenoxy moiety to the chain end.
-
-
Result: A PC resin with defined molecular weight and non-migrating halogenated flame retardant groups.
Method B: Flame Retardant Additive (Melt Blending)
Context: Use as a standalone additive for ABS or HIPS (High Impact Polystyrene).
-
Formulation:
-
Polymer Base (ABS): 85 wt%
-
TBPA: 12 wt%
-
Synergist (Antimony Trioxide, Sb₂O₃): 3 wt%
-
-
Extrusion: Twin-screw extruder profile: 200°C (Feed) -> 230°C (Mixing) -> 240°C (Die).
-
Note: TBPA melts (85°C) well before the polymer, ensuring excellent dispersion.
-
-
Validation: Test flammability using UL-94 Vertical Burn test. Target: V-0 rating.
Part 4: Mechanism of Action
TBPA functions primarily in the gas phase as a radical scavenger.
-
Thermal Trigger: Upon exposure to fire (>280°C), the ester bond cleaves, or the aromatic ring degrades.
-
Radical Release: The weak C-Br bonds homolyze, releasing Bromine radicals (Br•).
-
Cycle:
Visual Mechanism (Flame Retardancy)
Figure 2: Gas-phase radical quenching mechanism of TBPA.
Part 5: Analytical Validation
To ensure the "Precursor" has been successfully synthesized or integrated:
-
H-NMR (Chloroform-d):
-
Look for the disappearance of the phenolic -OH peak (broad, >5.0 ppm).
-
Appearance of the Acetate Methyl singlet at ~2.3-2.4 ppm .
-
Aromatic protons (s, 2H) at ~7.8 ppm .
-
-
TGA (Thermogravimetric Analysis):
-
Run TGA in Nitrogen.
-
TBPA should show a clean weight loss onset around 200-220°C (evaporation/decomposition), distinct from the polymer backbone.
-
-
DSC (Differential Scanning Calorimetry):
-
Sharp endotherm at 83–85°C confirms pure TBPA crystalline phase.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69094, 2,4,6-Tribromophenyl acetate. Retrieved October 26, 2023, from [Link]
-
Konecny, J. (1954).[10] Bromination of Phenols. Journal of the American Chemical Society, 76, 4993.[10] (Foundational synthesis of the parent phenol).
-
Favorchem. (2025). Flame Retardant Types and Their Mechanisms: A Technical Deep Analysis. Retrieved October 26, 2023, from [Link] (General mechanism of brominated aromatics).
Sources
- 1. 2,4,6-Tribromophenol | 118-79-6 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2,4,6-TRIBROMOPHENYL ACETATE | 607-95-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 10. 2,4,6-Tribromophenol [drugfuture.com]
Application Note: 2,4,6-Tribromophenyl Acetate (TBPA)
The following Application Note and Protocol guide addresses the specific properties and utility of 2,4,6-Tribromophenyl acetate (TBPA) .
Important Scientific Clarification
2,4,6-Tribromophenyl acetate is scientifically defined as a Chemoselective Acylating Agent (Activated Ester), not a brominating agent.
While the molecule contains three bromine atoms, they serve to withdraw electron density from the phenolic ring, lowering the pKa of the leaving group (2,4,6-tribromophenolate) and activating the carbonyl carbon for nucleophilic attack. This makes TBPA a powerful reagent for transferring the acetyl group, not the bromine atom.[1]
Note: Researchers seeking a "brominating agent" with a similar structure are likely referring to 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TABCO) or 2,4,6-Tribromoaniline .
This guide details the correct application of TBPA as a selective acylating agent, while contrasting it with actual brominating agents to ensure experimental success.
Function: Chemoselective Acylation (Activated Ester) CAS: 607-95-4 Molecular Weight: 372.84 g/mol
Executive Summary
2,4,6-Tribromophenyl acetate (TBPA) is a stable, crystalline solid used primarily in organic synthesis for the selective acetylation of amines and alcohols. Unlike standard acetic anhydride or acetyl chloride, TBPA offers a mild acylation profile due to the "tuning" of the leaving group.[1] The electron-withdrawing bromine substituents at the 2, 4, and 6 positions stabilize the phenoxide anion (pKa ~6.0 vs. ~10.0 for unsubstituted phenol), making the ester "active" enough to react with amines at room temperature but "sluggish" enough to discriminate between primary amines and hindered alcohols.
Common Misconception: TBPA vs. Brominating Agents
Confusion often arises between TBPA and structurally similar brominating agents.[1] The table below clarifies the distinction to prevent experimental error.
| Reagent | Structure / Function | Primary Reaction | Active Species |
| TBPA (2,4,6-Tribromophenyl acetate) | Activated Ester | Acylation (Transfer of Acetyl group) | Electrophilic Carbonyl ( |
| TABCO (2,4,4,6-Tetrabromo-2,5-cyclohexadienone) | Brominated Dienone | Bromination (Transfer of Bromine) | Electrophilic Bromine ( |
| NBS (N-Bromosuccinimide) | N-Bromo Amide | Bromination (Radical/Electrophilic) | Bromine Radical ( |
Mechanistic Insight: The "Active Ester" Principle
The utility of TBPA lies in the Leaving Group Ability of the 2,4,6-tribromophenolate anion.
-
Activation: The three bromine atoms exert a strong inductive effect (-I), pulling electron density away from the phenolic oxygen.[1]
-
Nucleophilic Attack: This polarization makes the carbonyl carbon more electrophilic than in phenyl acetate, facilitating attack by nucleophiles (amines/alcohols).[1]
-
Leaving Group Departure: Upon formation of the tetrahedral intermediate, the 2,4,6-tribromophenolate is expelled.[1] Its stability (due to charge delocalization and inductive stabilization) drives the reaction forward under mild conditions.[1]
Mechanism Diagram (Graphviz)
Caption: The mechanism of TBPA-mediated acylation. The reaction is driven by the expulsion of the stable 2,4,6-tribromophenolate anion.
Experimental Protocol: Chemoselective Acetylation
Objective: Selectively acetylate a primary amine in the presence of a secondary alcohol or other sensitive functional groups.[1]
Materials
-
Reagent: 2,4,6-Tribromophenyl acetate (1.1 equivalents)
-
Substrate: Target amine/alcohol (1.0 equivalent)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Workup: 1M NaOH or Na2CO3 solution
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Triethylamine (1.2 mmol, 167 µL).
-
-
Addition:
-
Add 2,4,6-Tribromophenyl acetate (1.1 mmol, 410 mg) in a single portion.
-
Note: The reaction is typically not exothermic enough to require ice cooling, but sensitive substrates may benefit from 0°C initiation.[1]
-
-
Reaction Monitoring:
-
Stir at room temperature (20–25°C).
-
Monitor via TLC (Thin Layer Chromatography).[1] Primary amines typically react within 30–60 minutes .[1]
-
Selectivity Check: If the substrate contains an alcohol, extended reaction times (>12 hours) or elevated temperatures may be required to acetylate the hydroxyl group.[1] For amine selectivity, stop the reaction once the amine is consumed.[1]
-
-
Workup (Removal of By-product):
-
The reaction produces 2,4,6-tribromophenol as a by-product.[1] This is acidic (pKa ~6) and easily removed.[1]
-
Dilute the mixture with DCM (20 mL).
-
Wash with 1M NaOH (2 x 15 mL).[1] Crucial Step: The base converts the tribromophenol into water-soluble sodium tribromophenolate.[1]
-
Wash with Brine (1 x 15 mL).[1]
-
-
Isolation:
Comparative Data: TBPA vs. Other Acylating Agents
The following table highlights why a researcher would choose TBPA over standard reagents like Acetic Anhydride (
| Feature | Acetic Anhydride ( | Acetyl Chloride ( | 2,4,6-Tribromophenyl Acetate (TBPA) |
| Reactivity | High | Very High (Violent) | Moderate / Tunable |
| Selectivity | Low (Acetylates amines & alcohols) | Very Low (Indiscriminate) | High (Prefers amines over alcohols) |
| By-product | Acetic Acid (Liquid, acidic) | HCl (Gas, corrosive) | Tribromophenol (Solid, easily washed out) |
| Handling | Liquid, lachrymator | Fuming liquid | Stable Solid (Easy to weigh) |
References & Validation
-
Selective Acylation Mechanism: The activation of esters via electron-deficient phenols is a foundational concept in peptide coupling and active ester synthesis.[1]
-
Tribromophenol Properties: 2,4,6-Tribromophenol (the leaving group) is a known flame retardant and fungicide, characterized by its acidity and stability.[1]
-
Source:
-
-
Distinction from Brominating Agents: For actual bromination protocols using brominated cyclohexadienones (TABCO), refer to:
-
Source: Caló, V., et al. (1986).[1] "Regioselective bromination of phenols with 2,4,4,6-tetrabromo-2,5-cyclohexadienone." Journal of the Chemical Society, Perkin Transactions 1.
-
Sources
Analytical methods for 2,4,6-Tribromophenyl acetate characterization
Application Note: Comprehensive Analytical Characterization of 2,4,6-Tribromophenyl Acetate
Executive Summary & Scope
This technical guide outlines the standardized protocols for the physicochemical and spectroscopic characterization of 2,4,6-Tribromophenyl acetate (TBPA) [CAS: 607-95-4]. TBPA serves as a critical intermediate in the synthesis of flame retardants and as a reactive "active ester" in organic synthesis.
The Critical Analytical Challenge: The primary stability issue with TBPA is its susceptibility to hydrolysis, reverting to the parent compound 2,4,6-tribromophenol (TBP) . Therefore, the analytical strategy must prioritize the differentiation of the intact ester from its phenolic degradation product.
This guide provides a self-validating workflow combining FTIR , NMR , GC-MS , and RP-HPLC to ensure identity, purity, and stability.
Physicochemical Profiling
Before instrumental analysis, confirm basic physical constants.[1] Deviations here often indicate significant hydrolysis or solvent occlusion.
| Property | Value / Range | Analytical Significance |
| Appearance | White to off-white crystalline solid | Yellowing often indicates oxidation or free bromine. |
| Melting Point | 83 – 87 °C | Sharp melt indicates high purity. Broadening <80°C suggests TBP impurity. |
| Solubility | Soluble: CHCl | Hydrolysis risk increases in wet protic solvents (MeOH). |
| Molecular Weight | 372.84 g/mol | Distinctive tribromo-isotopic pattern in MS. |
Spectroscopic Characterization (Structural Fingerprinting)
Fourier Transform Infrared Spectroscopy (FTIR)
Rationale: FTIR is the fastest method to detect the presence of the ester functionality and the absence of the phenolic hydroxyl group.
Protocol:
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet (1% w/w).
-
Scan Range: 4000 – 400 cm
. -
Resolution: 4 cm
.
Key Assignments:
-
(C=O) Ester: ~1775–1785 cm
. Note: This is shifted to higher wavenumbers compared to alkyl acetates due to the electron-withdrawing nature of the tribromophenyl ring. -
(C-O) Stretch: ~1180–1200 cm
. -
Absence of
(O-H): The spectrum must be devoid of the broad band at 3200–3500 cm characteristic of 2,4,6-tribromophenol. -
(C-Br): ~600–700 cm
(Strong fingerprint bands).
Nuclear Magnetic Resonance (NMR)
Rationale: NMR provides quantitative confirmation of the ratio between the acetyl group and the aromatic ring.
Solvent: CDCl
Impurity Alert: A singlet at ~7.60 ppm and a broad singlet >5.0 ppm indicates the presence of 2,4,6-tribromophenol.
C NMR (100 MHz, CDCl-
Carbonyl: ~167.5 ppm.
-
Aromatic C-O: ~145 ppm (Ipso).
-
Aromatic C-H: ~135 ppm.
-
Aromatic C-Br: ~119 ppm (Ortho/Para).
-
Methyl: ~20.5 ppm.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-Phase (RP) HPLC is the gold standard for quantifying the free phenol impurity (TBP). TBP is more polar (due to the -OH) than the ester (TBPA) and will elute earlier under these conditions.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses phenol ionization, sharpening the peak).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50%
95% B (Linear Gradient) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Sensitive for brominated aromatics).
-
Temperature: 30 °C.
Expected Retention Behavior:
-
2,4,6-Tribromophenol (Impurity): Elutes first (~6-8 min).
-
2,4,6-Tribromophenyl Acetate (Analyte): Elutes second (~10-12 min) due to higher hydrophobicity.
Mass Spectrometric Identification (GC-MS)
Rationale: The presence of three bromine atoms creates a distinct isotopic cluster that serves as a definitive confirmation of elemental composition.
GC Parameters:
-
Inlet: 250 °C, Split 20:1.
-
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 80 °C (1 min)
20 °C/min 300 °C (5 min).
MS Interpretation (EI Source, 70 eV):
-
Molecular Ion (
): The cluster will appear around m/z 370, 372, 374, 376.-
Pattern: For Br
, the intensity ratio is roughly 1 : 3 : 3 : 1.
-
-
Base Peak: Often the loss of the acetyl group (ketene loss, M-42) leads to the tribromophenol cation at m/z ~330 (cluster).
-
Fragment m/z 43: Acetyl cation [CH
CO] (Confirmation of acetate).
Analytical Workflow Diagram
The following logic gate ensures no compromised material is released for use.
Caption: Analytical decision tree for validating 2,4,6-Tribromophenyl acetate, prioritizing the detection of the hydrolysis impurity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69094, 2,4,6-Tribromophenyl acetate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Phenol, 2,4,6-tribromo-, acetate (Mass Spectrum).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
GC-MS Analysis of 2,4,6-Tribromophenyl acetate: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed methodology for the analysis of 2,4,6-Tribromophenyl acetate (TBPA) using Gas Chromatography-Mass Spectrometry (GC-MS). 2,4,6-Tribromophenyl acetate is an acetylated derivative of 2,4,6-Tribromophenol (TBP), a compound used as a fungicide and a chemical intermediate for flame retardants[1]. Given that TBP and related haloanisoles have been implicated in product recalls within the pharmaceutical industry, robust analytical methods for related compounds are of significant importance[2]. This document outlines a comprehensive protocol, from sample preparation to data interpretation, designed for researchers in quality control, environmental analysis, and drug development. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.
Introduction: The Analytical Imperative
2,4,6-Tribromophenyl acetate (TBPA) is a synthetic compound that may be encountered as an impurity, a metabolite, or a derivatized analyte in various matrices. Its precursor, 2,4,6-Tribromophenol (TBP), is not only a synthetic chemical but is also known to be biosynthesized by marine organisms, leading to its presence in the environment[3]. The potential for TBP to be present in packaging materials or as a contaminant necessitates sensitive and specific analytical methods for its related compounds in diverse fields, including pharmaceutical manufacturing and environmental monitoring[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry[4]. This guide provides a field-proven protocol for the robust analysis of TBPA, emphasizing the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Table 1: Physicochemical Properties of 2,4,6-Tribromophenyl acetate
| Property | Value | Source |
| IUPAC Name | (2,4,6-tribromophenyl) acetate | [5] |
| CAS Number | 607-95-4 | [6] |
| Molecular Formula | C₈H₅Br₃O₂ | [5][6] |
| Molecular Weight | 372.84 g/mol | [5][6] |
| Melting Point | 83-85°C | [7] |
| Appearance | White to Off-White Solid | [7] |
The Analytical Workflow: From Sample to Signal
The GC-MS analysis of a semi-volatile compound like TBPA involves a multi-stage process. Each stage is critical for achieving accurate and reliable results. The overall workflow is designed to isolate the analyte from the sample matrix, separate it from other components, and then generate a unique mass spectrum for confident identification and quantification.
Figure 1: High-level workflow for the GC-MS analysis of 2,4,6-Tribromophenyl acetate.
Detailed Protocols: A Step-by-Step Guide
Sample Preparation: The Foundation of Quality Data
The objective of sample preparation is to extract TBPA from its matrix and present it in a clean, concentrated form suitable for GC-MS injection. The choice of technique depends on the complexity of the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) is a robust choice, while solid-phase extraction (SPE) can offer cleaner extracts and reduced solvent usage[8].
Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Rationale: LLE separates solutes based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). Dichloromethane is an effective solvent for extracting many semi-volatile organic compounds[9].
-
Sample Collection: Collect at least 50 mL of the aqueous sample in a clean glass container to avoid contamination from plastics[4].
-
pH Adjustment: Adjust the sample pH to neutral (pH 7) using dilute NaOH or H₂SO₄. This ensures TBPA, an ester, remains in its neutral form for efficient extraction into the organic phase.
-
Extraction: Transfer the sample to a separatory funnel. Add 30 mL of dichloromethane.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The denser dichloromethane layer will be at the bottom.
-
Collection: Drain the bottom organic layer into a clean flask.
-
Repeat: Perform the extraction two more times with fresh 30 mL aliquots of dichloromethane, combining all organic extracts. This ensures a high recovery of the analyte.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate. This removes residual water, which is incompatible with most GC columns[10].
-
Concentration: Gently evaporate the solvent to a final volume of approximately 0.5 mL using a nitrogen blowdown evaporator with gentle heating[8]. Over-evaporation can lead to loss of the semi-volatile analyte.
-
Final Sample: Transfer the concentrated extract to a 1.5 mL glass autosampler vial for GC-MS analysis[10].
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
Rationale for Parameter Selection:
-
Injector Temperature: Must be high enough to ensure complete and rapid vaporization of TBPA without causing thermal degradation.
-
Column Choice: A non-polar DB-5 or equivalent column is chosen for its excellent separation of semi-volatile compounds based on boiling point[11].
-
Oven Program: A temperature ramp is employed to first elute more volatile components at lower temperatures and then increase the temperature to elute semi-volatile compounds like TBPA in a reasonable time with good peak shape.
-
Ion Source Temperature: A standard temperature of 230°C ensures efficient ionization while minimizing thermal degradation within the source.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection[10]. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Injector Temperature | 280°C | Ensures efficient vaporization of the semi-volatile analyte. |
| Carrier Gas | Helium (99.999%) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Industry-standard column for general purpose analysis of SVOCs. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates analyte from solvent front and resolves it from matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible spectra. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Ion Source Temp. | 230°C | Balances ionization efficiency and thermal stability. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan | Used for identification and spectral confirmation. |
| Mass Range | 40 - 450 m/z | Covers the expected fragments and the molecular ion cluster. |
Data Interpretation: Decoding the Mass Spectrum
Analyte Identification
Identification of 2,4,6-Tribromophenyl acetate is confirmed by a combination of two factors:
-
Retention Time (RT): The compound should consistently elute at the same time under identical chromatographic conditions.
-
Mass Spectrum: The acquired spectrum must match a reference spectrum or exhibit the expected fragmentation pattern and isotopic distribution.
Fragmentation Pattern and Isotopic Signature
The mass spectrum of TBPA is highly characteristic due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (50.69% and 49.31%, respectively)[12][13]. This results in a distinctive isotopic pattern for any fragment containing bromine atoms. For the molecular ion containing three bromines, a cluster of peaks at M, M+2, M+4, and M+6 will be observed with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive marker for a tribrominated compound.
The primary fragmentation pathway under EI is the loss of a ketene molecule (CH₂=C=O) from the molecular ion, which is equivalent to the loss of an acetyl radical followed by a hydrogen rearrangement, or more simply viewed as the loss of the acetyl group.
Figure 2: Proposed primary fragmentation pathway of 2,4,6-Tribromophenyl acetate in EI-MS.
The most significant ions expected in the mass spectrum are summarized below. The base peak is typically the acetyl cation at m/z 43, a very stable fragment. The cluster of ions around m/z 330-334, representing the tribromophenol radical cation, is crucial for confirming the identity of the compound[5][6].
Table 3: Key Mass Fragments for 2,4,6-Tribromophenyl acetate Identification
| m/z (Mass-to-Charge) | Proposed Fragment | Significance |
| 370, 372, 374, 376 | [C₈H₅Br₃O₂]⁺˙ | Molecular ion cluster. Confirms molecular weight and presence of 3 Br atoms. |
| 328, 330, 332, 334 | [C₆H₃Br₃O]⁺˙ | Loss of ketene (-42 Da). A key diagnostic fragment cluster. |
| 43 | [CH₃CO]⁺ | Acetyl cation. Often the base peak due to its high stability. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 2,4,6-Tribromophenyl acetate. By following the detailed protocols for sample preparation and instrumental analysis, and by understanding the principles of data interpretation, researchers can achieve reliable and accurate identification and quantification of this compound. The self-validating nature of the methodology, particularly the confirmation through the unique tribromo-isotopic signature, ensures a high degree of confidence in the analytical results, which is paramount in the fields of pharmaceutical quality control and environmental safety.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Li, W., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 238-46. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69094, 2,4,6-Tribromophenyl acetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tribromo-, acetate in NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(7), 1595. Retrieved from [Link]
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
- Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.
-
Covaci, A., et al. (2007). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 18(2), 316-26. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]
-
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Global Scientific Journal. (2024). Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Retrieved from [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
ResearchGate. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. Retrieved from [Link]
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- 2. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,4,6-Tribromophenyl Acetate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,4,6-Tribromophenyl acetate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural elucidation of this compound using modern NMR techniques. The guide covers the synthesis of 2,4,6-Tribromophenyl acetate from its precursor, 2,4,6-tribromophenol, outlines detailed protocols for sample preparation and NMR data acquisition, and provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra. By integrating theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for the unambiguous characterization of 2,4,6-Tribromophenyl acetate.
Introduction and Scientific Background
2,4,6-Tribromophenyl acetate (C₈H₅Br₃O₂) is an acetylated derivative of 2,4,6-tribromophenol, a compound widely used as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants.[1] The acetylation of the phenolic hydroxyl group modifies the compound's chemical properties, influencing its stability, solubility, and biological activity. Accurate structural confirmation of 2,4,6-Tribromophenyl acetate is paramount for quality control, reaction monitoring, and in studies related to its environmental fate and toxicological profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will focus on the application of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the comprehensive characterization of 2,4,6-Tribromophenyl acetate.
A foundational aspect of this analysis is the comparison with the starting material, 2,4,6-tribromophenol. The disappearance of the phenolic proton signal and the appearance of a characteristic acetyl group signal in the ¹H NMR spectrum, along with predictable shifts in the ¹³C NMR spectrum, provide unequivocal evidence of a successful acetylation reaction.
Synthesis of 2,4,6-Tribromophenyl Acetate
A reliable and high-yielding synthesis of the target compound is crucial for obtaining pure material for NMR analysis. The following protocol describes the acetylation of 2,4,6-tribromophenol using acetic anhydride.
Materials:
-
2,4,6-tribromophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4,6-tribromophenol in a minimal amount of dichloromethane.
-
Add 1.5 equivalents of acetic anhydride to the solution.
-
Slowly add a catalytic amount (e.g., 0.1 equivalents) of pyridine to the reaction mixture.
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acetic anhydride and pyridine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4,6-Tribromophenyl acetate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
NMR Sample Preparation and Data Acquisition
3.1. Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample will be free of particulate matter and paramagnetic impurities.
Materials:
-
High-purity 2,4,6-Tribromophenyl acetate
-
Deuterated chloroform (CDCl₃) of high isotopic purity (≥99.8%)
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of purified 2,4,6-Tribromophenyl acetate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR coil (typically around 4-5 cm).
-
Cap the NMR tube securely.
3.2. NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument for good resolution. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time | ~4 seconds | Provides good digital resolution. |
| Spectral Width | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz ¹H instrument. |
| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |
| Number of Scans | 1024 or more | Required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 seconds | Allows for relaxation of quaternary carbons. |
| Acquisition Time | ~1-2 seconds | Balances resolution and experiment time. |
| Spectral Width | ~220 ppm | Covers the full range of carbon chemical shifts. |
NMR Data Analysis and Interpretation
4.1. Molecular Structure and Atom Numbering
The structure of 2,4,6-Tribromophenyl acetate with the atom numbering used for NMR signal assignment is shown below.
Caption: Molecular structure of 2,4,6-Tribromophenyl acetate with atom numbering for NMR assignment.
4.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,4,6-Tribromophenyl acetate is expected to be simple and highly informative.
-
Aromatic Protons (H3, H5): Due to the symmetrical substitution pattern of the phenyl ring, the two aromatic protons at positions 3 and 5 are chemically equivalent. They will appear as a single singlet. The strong electron-withdrawing effect of the three bromine atoms and the acetylated oxygen will shift this signal downfield, likely in the range of 7.7 - 7.9 ppm .
-
Acetyl Protons (H8): The three protons of the methyl group in the acetate moiety are equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, typically around 2.3 - 2.5 ppm .
The integration of these signals should show a 2:3 ratio, corresponding to the two aromatic protons and the three acetyl protons, respectively.
4.3. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, fewer than eight signals are expected.
-
Carbonyl Carbon (C7): The carbonyl carbon of the ester group is the most deshielded and will appear furthest downfield, typically in the range of 168 - 172 ppm .
-
Aromatic Carbons:
-
C1 (ipso- to Oxygen): This carbon, directly attached to the electronegative oxygen, will be significantly deshielded, with an expected chemical shift around 145 - 150 ppm .
-
C2, C6 (ipso- to Bromine): These two equivalent carbons, bonded to bromine, will appear at a distinct chemical shift, likely around 118 - 122 ppm .
-
C4 (ipso- to Bromine): This carbon, also attached to a bromine atom, is in a different environment than C2 and C6 and will have a separate signal, expected around 115 - 119 ppm .
-
C3, C5 (Aromatic CH): These two equivalent carbons, bonded to hydrogen, will have a chemical shift in the typical aromatic region, predicted to be around 132 - 136 ppm .
-
-
Acetyl Carbon (C8): The methyl carbon of the acetate group will be the most upfield signal, expected in the range of 20 - 22 ppm .
4.4. Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| H3, H5 | 7.7 - 7.9 | Singlet | 2H | 132 - 136 |
| H8 | 2.3 - 2.5 | Singlet | 3H | 20 - 22 |
| C1 | - | - | - | 145 - 150 |
| C2, C6 | - | - | - | 118 - 122 |
| C4 | - | - | - | 115 - 119 |
| C7 | - | - | - | 168 - 172 |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and NMR-based structural confirmation of 2,4,6-Tribromophenyl acetate.
Caption: Workflow for the synthesis and NMR characterization of 2,4,6-Tribromophenyl acetate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad peaks in ¹H NMR | - Sample contains paramagnetic impurities.- Sample concentration is too high. | - Filter the sample through a small plug of silica gel.- Dilute the sample. |
| Incomplete reaction | - Insufficient reaction time or catalyst. | - Monitor the reaction by TLC to ensure completion.- Use a fresh bottle of pyridine. |
| Presence of starting material peaks | - Incomplete reaction or purification. | - Re-purify the product using column chromatography or recrystallization. |
| Poor signal-to-noise in ¹³C NMR | - Insufficient number of scans.- Low sample concentration. | - Increase the number of scans.- Prepare a more concentrated sample if solubility allows. |
References
-
PubChem. 2,4,6-Tribromophenyl acetate. National Center for Biotechnology Information. [Link]
-
Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-714. [Link]
-
NIST. Phenol, 2,4,6-tribromo-, acetate. NIST Chemistry WebBook. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Scale-up Synthesis of 2,4,6-Tribromophenyl acetate: A Detailed Protocol and Application Guide
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2,4,6-Tribromophenyl acetate. The protocol is designed for robustness and scalability, addressing the critical parameters required for successful synthesis in a research and development setting. This document delves into the underlying reaction mechanisms, provides a detailed step-by-step protocol for the synthesis of the intermediate 2,4,6-Tribromophenol and its subsequent acetylation, outlines rigorous safety procedures, and presents methods for the characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific applications.
Introduction and Scientific Background
2,4,6-Tribromophenyl acetate is a valuable chemical intermediate in organic synthesis. Its precursor, 2,4,6-Tribromophenol, is widely utilized as a fungicide and in the preparation of flame retardants.[1] The acetylation of 2,4,6-Tribromophenol to form 2,4,6-Tribromophenyl acetate modifies its reactivity and solubility, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The synthesis is a two-step process:
-
Electrophilic Aromatic Bromination: Phenol is treated with bromine in a suitable solvent. The hydroxyl group of phenol is a powerful activating group, directing the electrophilic substitution to the ortho and para positions, leading to the formation of 2,4,6-Tribromophenol.
-
Esterification (Acetylation): The phenolic hydroxyl group of 2,4,6-Tribromophenol is acetylated using acetic anhydride to yield the final product, 2,4,6-Tribromophenyl acetate.
Understanding the principles of electrophilic aromatic substitution and nucleophilic acyl substitution is paramount for optimizing this synthesis for scale-up. This guide provides a reproducible and efficient methodology.
Overall Reaction Pathway
The synthesis proceeds through the bromination of phenol followed by the acetylation of the resulting 2,4,6-Tribromophenol.
Figure 1: Overall two-step synthesis of 2,4,6-Tribromophenyl acetate from phenol.
Detailed Scale-up Synthesis Protocol
This protocol is optimized for a laboratory scale-up synthesis. All operations involving volatile and corrosive reagents must be performed in a certified chemical fume hood.
Part A: Synthesis of 2,4,6-Tribromophenol
3.1. Materials and Equipment
-
Reagents: Phenol, Bromine, Glacial Acetic Acid, Sodium Bisulfite, Deionized Water.
-
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, 250 mL dropping funnel, thermometer, ice-water bath, Buchner funnel, and vacuum flask.
3.2. Experimental Procedure
-
Reaction Setup: Assemble the 2L three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Reagent Preparation: In the flask, dissolve 94.1 g (1.0 mol) of phenol in 500 mL of glacial acetic acid. Stir the mixture until the phenol is completely dissolved. Cool the solution to 10-15°C.
-
Bromine Addition: In the dropping funnel, carefully place 479.4 g (153.8 mL, 3.0 mol) of bromine. Add the bromine dropwise to the stirred phenol solution over a period of 2-3 hours. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of over-brominated byproducts. The temperature should be maintained below 20°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The characteristic red-brown color of bromine should fade.
-
Quenching and Precipitation: Slowly pour the reaction mixture into 2L of cold deionized water with vigorous stirring. A white to off-white precipitate of 2,4,6-Tribromophenol will form.
-
Excess Bromine Removal: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color in the supernatant disappears.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 310-325 g (94-98%).
Part B: Synthesis of 2,4,6-Tribromophenyl acetate
3.1. Materials and Equipment
-
Reagents: 2,4,6-Tribromophenol (from Part A), Acetic Anhydride, Sodium Bicarbonate, Ethanol.
-
Equipment: 1L round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, ice-water bath, Buchner funnel, and vacuum flask.
3.2. Experimental Procedure
-
Reaction Setup: To the 1L round-bottom flask, add 330.8 g (1.0 mol) of dry 2,4,6-Tribromophenol and 204.2 g (188.9 mL, 2.0 mol) of acetic anhydride. Equip the flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Gently heat the mixture to reflux using a heating mantle and maintain reflux for 3 hours. Causality: Heating is necessary to overcome the activation energy for the esterification reaction. Using an excess of acetic anhydride ensures the reaction goes to completion.
-
Precipitation: After 3 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 2L of an ice-water slurry with vigorous stirring. The product will precipitate as a white solid, and the excess acetic anhydride will be hydrolyzed to acetic acid.
-
Isolation and Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 500 mL), followed by a cold 5% sodium bicarbonate solution (2 x 250 mL) to neutralize any residual acetic acid, and finally with more cold deionized water (2 x 500 mL) until the filtrate is neutral.
-
Purification (Recrystallization): Transfer the crude product to a suitable flask and recrystallize from hot ethanol (~1.5 L). Dissolve the solid in the minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C. The expected yield is 335-354 g (90-95%).
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, purification, and analysis process.
Figure 2: Step-by-step workflow for the synthesis and analysis of 2,4,6-Tribromophenyl acetate.
Characterization of 2,4,6-Tribromophenyl acetate
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₈H₅Br₃O₂[2][3][4] |
| Molecular Weight | 372.84 g/mol [2][3] |
| Appearance | White crystalline solid |
| Melting Point | 87°C[5] |
| FT-IR (cm⁻¹) | ~1770 (C=O, ester), ~1200 (C-O, ester), ~870 (C-H out-of-plane bend) |
| ¹H NMR (CDCl₃, δ) | ~2.4 ppm (s, 3H, -CH₃), ~7.8 ppm (s, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~21 (CH₃), ~118 (C-Br), ~135 (Ar-C-H), ~145 (Ar-C-O), ~168 (C=O) |
Safety and Handling
This synthesis involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if swallowed or inhaled. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bromine: Highly corrosive, toxic, and volatile.[6] Causes severe burns to skin, eyes, and the respiratory tract. Always handle liquid bromine in a fume hood with extreme caution. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit readily available.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator.[7][8] Reacts with water to release acetic acid. Causes severe skin and eye burns.[8] In case of inhalation, move to fresh air immediately.[9] In case of skin contact, rinse with plenty of water for at least 15-20 minutes.[9]
-
Glacial Acetic Acid: Corrosive and can cause severe burns. Use in a well-ventilated area or fume hood.
General Precautions:
-
Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated chemical fume hood.
-
Ensure that emergency equipment, such as a safety shower and eyewash station, is easily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of 2,4,6-Tribromophenyl acetate. By detailing the underlying chemical principles, providing step-by-step instructions, and emphasizing critical safety considerations, this guide serves as an essential resource for researchers in drug development and chemical synthesis. The provided characterization data establishes a benchmark for product quality and purity.
References
-
European Patent Office. (2007). PROCESS FOR PREPARING 2,4,4,6-TETRABROMO-2,5-CYCLOHEXADIENONE - EP 1575891 B1. Retrieved from [Link]
-
Dr MSH FAIZI SIR. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE. YouTube. Retrieved from [Link]
- European Patent Office. (n.d.). EP1575891B1 - Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone.
-
OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
- Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol.
-
National Toxicology Program. (n.d.). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 2,4,6-TRIBROMOPHENYL ACETATE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenyl acetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4,6-tribromo-, acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Actio. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
INEOS Group. (2020). SAFETY DATA SHEET - Acetic anhydride. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,4,6-Tribromophenyl acetate. Retrieved from [Link]
Sources
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- 3. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
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- 9. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
2,4,6-Tribromophenyl acetate in polymer chemistry
Abstract
This technical guide details the chemical utility of 2,4,6-Tribromophenyl acetate (TBPA) , a derivatized brominated phenol. Unlike its precursor (2,4,6-tribromophenol), TBPA possesses a masked hydroxyl group, providing superior thermal stability and handling characteristics during high-temperature melt processing. This guide covers its synthesis, its critical role as a chain-terminator in polycarbonate manufacturing to confer flame retardancy, and its emerging utility as a hydrophobic substrate for esterase kinetic profiling in biocatalysis.
Part 1: Chemical Profile & Properties[1][2]
TBPA serves as a "capped" source of tribromophenol.[1][2] The acetate esterification significantly reduces the acidity and corrosivity associated with the free phenol, allowing it to be introduced into sensitive polymerization matrices without premature quenching of catalysts.
| Property | Value | Notes |
| CAS Number | 607-95-4 | |
| Molecular Formula | C₈H₅Br₃O₂ | |
| Molecular Weight | 372.84 g/mol | High bromine content (~64%) drives FR efficiency.[1][2] |
| Appearance | White crystalline solid | Needles or prisms.[1][2] |
| Melting Point | 83–85 °C | Low MP facilitates dispersion in polymer melts.[1][2] |
| Solubility | Soluble in CHCl₃, THF, Toluene | Insoluble in water; ideal for interfacial reactions.[2] |
| Active Moiety | 2,4,6-Tribromophenol (TBP) | Released upon hydrolysis or transesterification.[1][2] |
Part 2: Synthesis Protocol (Acetylation of TBP)
Objective: Synthesize high-purity TBPA from 2,4,6-tribromophenol (TBP) via nucleophilic acyl substitution. Rationale: Direct acetylation protects the phenolic hydroxyl group, preventing oxidative discoloration and reducing toxicity during handling.
Reagents:
-
Acylating Agent: Acetic Anhydride (1.2 equivalents)[2]
-
Catalyst: Sodium Acetate (anhydrous) or Pyridine (catalytic amount)[2]
-
Solvent: Toluene (for recrystallization) or solvent-free melt.[1][2]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 33.1 g (0.1 mol) of TBP in 50 mL of acetic anhydride.
-
Catalysis: Add 0.5 g of anhydrous sodium acetate.
-
Reflux: Heat the mixture to 140°C (reflux) for 2 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 8:2).[1][2] Disappearance of the TBP spot indicates completion.
-
Quench: Pour the hot reaction mixture into 500 mL of ice-water slurry with vigorous stirring. The excess acetic anhydride will hydrolyze, and TBPA will precipitate as a white solid.
-
Neutralization: Wash the precipitate with 5% NaHCO₃ solution to remove residual acetic acid.[1]
-
Purification: Recrystallize from ethanol or toluene/hexane (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Yield: Expected yield >90% (White needles).
Part 3: Application in Polymer Chemistry (Polycarbonate End-Capping)
Context: In the synthesis of Polycarbonate (PC) via the melt transesterification process (non-phosgene route), molecular weight control and flame retardancy are critical. TBPA acts as a reactive end-capper .[1][2]
Mechanism: TBPA undergoes transesterification with the growing polymer chain (or Bisphenol A). The acetate group leaves (as phenyl acetate/acetic acid byproducts), and the 2,4,6-tribromophenoxy group becomes the terminal unit of the polymer chain.
Protocol: Melt Transesterification of BPA-Polycarbonate
Reagents:
-
End-Capper: 2,4,6-Tribromophenyl acetate (TBPA) (1–3 mol% relative to BPA)[2]
-
Catalyst: Tetramethylammonium hydroxide (TMAH) (100 ppm) + NaOH (1 ppm).[1][2]
Workflow:
-
Melt Mixing: In a stainless steel reactor, melt BPA and DPC (molar ratio 1:1.05) at 180°C under nitrogen atmosphere.
-
Oligomerization: Add catalysts (TMAH/NaOH). Stir for 30 minutes. The phenol byproduct begins to distill off.[1]
-
End-Capper Addition: Introduce TBPA (calculated based on desired molecular weight).
-
Note: Adding TBPA at this stage ensures it reacts with the chain ends rather than being lost as volatiles.[1]
-
-
Polycondensation (Ramping):
-
Increase Temp to 240°C; Reduce Pressure to 150 Torr (30 mins).
-
Increase Temp to 270°C; Reduce Pressure to 1 Torr (30 mins).
-
-
Finishing: Maintain high vacuum (<0.5 Torr) at 280°C to drive the reaction to high molecular weight and remove residual phenol/acetate byproducts.
-
Extrusion: Extrude the polymer melt into a water bath and pelletize.
Result: A Polycarbonate resin with brominated chain ends, exhibiting UL-94 V-0 or V-2 flammability rating depending on loading, without significant loss of transparency.[1][2]
Part 4: Visualization of Workflows
Figure 1: Synthesis and Polymerization Logic
Caption: Transformation of corrosive TBP to stable TBPA, followed by its integration into Polycarbonate chains via melt transesterification.
Figure 2: Flame Retardant Mechanism (Gas Phase)
Caption: The gas-phase radical scavenging mechanism where Bromine radicals trap high-energy fuel radicals, extinguishing the flame.[2]
Part 5: Bio-Assay Application (Drug Development/Biocatalysis)
Audience Relevance: For researchers studying lipases or esterases (e.g., for prodrug activation or plastic biodegradation), TBPA serves as a robust hydrophobic model substrate .[1]
Protocol: Esterase Activity Assay
-
Preparation: Dissolve TBPA in Acetonitrile (stock 10 mM).
-
Buffer: Phosphate buffer (pH 7.4) with 1% Triton X-100 to solubilize the hydrophobic substrate.
-
Reaction: Mix 990 µL Buffer + 10 µL TBPA Stock. Add Enzyme (e.g., Porcine Liver Esterase).[1][2]
-
Detection: Monitor the release of 2,4,6-tribromophenol.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69094, 2,4,6-Tribromophenyl acetate.[1][2] Retrieved from [Link][2]
-
European Patent Office. Process for preparing brominated phenoxy compounds.[1][2] (General reference for brominated phenol acetylation chemistry). Retrieved from [Link]
-
Environment Agency (UK). Flame retardant scoping review (2025).[1][2][7] (Context on brominated flame retardant mechanisms and regulations). Retrieved from [Link][2]
-
RSC Polymer Chemistry. Synthesis of Polycarbonates via Melt Transesterification.[1][2] (Mechanistic grounding for the end-capping protocol). Retrieved from [Link]
Sources
- 1. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 3. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Note & Protocols: Strategic Derivatization of 2,4,6-Tribromophenyl Acetate for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of a Polyhalogenated Building Block
2,4,6-Tribromophenyl acetate is a highly functionalized aromatic compound that serves as a pivotal starting material in synthetic organic chemistry. Its structure, featuring an acetate-protected phenol and three bromine atoms, offers a dual-pronged approach for derivatization. The strategic manipulation of either the ester functional group or the carbon-bromine bonds opens pathways to a diverse array of complex molecules. This is particularly relevant in the fields of drug discovery and materials science, where brominated phenols and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3]
This guide provides a detailed exploration of two primary, field-proven derivatization strategies for 2,4,6-tribromophenyl acetate:
-
Deacetylation to 2,4,6-Tribromophenol: A fundamental transformation to unmask the reactive hydroxyl group, creating a key intermediate for subsequent etherification, esterification, or "capping" reactions in polymer synthesis.[4]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A powerful carbon-carbon bond-forming reaction that utilizes the aryl bromide moieties to construct complex biaryl systems, a common scaffold in modern pharmaceuticals.[5][6][7]
By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to confidently and efficiently utilize 2,4,6-tribromophenyl acetate in their synthetic endeavors.
Part 1: Preparative Hydrolysis to 2,4,6-Tribromophenol
Scientific Rationale and Mechanistic Insight
The primary and most common derivatization of 2,4,6-tribromophenyl acetate is the hydrolysis of the ester to liberate the parent phenol, 2,4,6-tribromophenol (TBP).[8] The acetate group acts as a protecting group for the phenol; its removal via saponification (base-catalyzed hydrolysis) is a critical step to enable further reactions at the hydroxyl position. The free phenolic -OH group is a significantly better nucleophile than its acetylated counterpart, making it amenable to a wide range of subsequent transformations, including Williamson ether synthesis.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate, which then collapses, expelling the 2,4,6-tribromophenoxide ion as the leaving group. In the basic medium, this phenoxide remains deprotonated. A final acidification step is required to protonate the phenoxide, causing the neutral 2,4,6-tribromophenol to precipitate from the aqueous solution.
Experimental Workflow: Hydrolysis of 2,4,6-Tribromophenyl Acetate
Caption: Workflow for the base-catalyzed hydrolysis of 2,4,6-tribromophenyl acetate.
Protocol 1: Base-Catalyzed Hydrolysis of 2,4,6-Tribromophenyl Acetate
This protocol describes a reliable method for the saponification of 2,4,6-tribromophenyl acetate to yield 2,4,6-tribromophenol.
Materials and Reagents:
-
2,4,6-Tribromophenyl acetate (C₈H₅Br₃O₂, MW: 372.84 g/mol )[9]
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M aqueous solution
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexanes mixture for TLC elution
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-tribromophenyl acetate (e.g., 5.0 g, 13.4 mmol) in methanol (40 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.8 g, 20.0 mmol) in deionized water (10 mL). Add the NaOH solution to the flask containing the acetate solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), using a 3:7 ethyl acetate/hexanes eluent. The reaction is complete when the starting material spot (higher Rf) is no longer visible (typically 1-2 hours).
-
Work-up (Solvent Removal): Allow the reaction mixture to cool to room temperature. Remove most of the methanol using a rotary evaporator.
-
Precipitation: Transfer the remaining aqueous residue to a beaker and slowly add 2M HCl with stirring until the pH of the solution is approximately 2. A dense white precipitate of 2,4,6-tribromophenol will form.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.
-
Drying: Dry the purified 2,4,6-tribromophenol in a vacuum oven at 50°C to a constant weight. The product should be a white crystalline solid with a melting point of 95-96°C.[10]
Data Summary: Hydrolysis Reaction
| Parameter | Value/Condition | Rationale |
| Scale | 5.0 g | Demonstrative laboratory scale. |
| Base | Sodium Hydroxide (aq) | Inexpensive and effective catalyst for saponification. |
| Solvent | Methanol / Water | Co-solvent system ensures solubility of both the organic substrate and the inorganic base. |
| Temperature | Reflux (~65-70°C) | Accelerates the rate of reaction without significant side-product formation. |
| Time | 1-2 hours | Sufficient for complete conversion as monitored by TLC. |
| Expected Yield | >95% | This reaction is typically high-yielding and quantitative.[10] |
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures.[7][11] The three bromine atoms on the 2,4,6-tribromophenyl acetate ring are excellent leaving groups in the key oxidative addition step of the palladium catalytic cycle. This allows for the sequential and controlled replacement of C-Br bonds with new C-C bonds.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The catalytic cycle, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, involves three main steps:[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
By carefully controlling stoichiometry, it is possible to achieve mono-, di-, or tri-arylation of the tribromophenyl core, providing access to a vast chemical space from a single starting material.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Mono-Arylation of 2,4,6-Tribromophenyl Acetate with Phenylboronic Acid
This protocol details a representative mono-coupling reaction. Adjusting the equivalents of boronic acid and reaction time can lead to di- or tri-substituted products.
Materials and Reagents:
-
2,4,6-Tribromophenyl acetate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (200 proof)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or two-neck round-bottom flask
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Magnetic stirrer with heating plate
-
Syringes and needles for solvent transfer
-
Silica gel for column chromatography
Procedure:
-
Inert Setup: To a Schlenk flask, add 2,4,6-tribromophenyl acetate (1.0 g, 2.68 mmol), phenylboronic acid (0.36 g, 2.95 mmol, 1.1 eq), and anhydrous potassium carbonate (1.11 g, 8.04 mmol, 3.0 eq).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.155 g, 0.134 mmol, 5 mol%).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is crucial for catalytic activity.
-
Solvent Addition: Prepare a degassed solvent mixture of Toluene (12 mL), Ethanol (4 mL), and Water (4 mL) by bubbling Argon through it for 15 minutes. Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Causality: Heating is required to achieve a reasonable reaction rate for all steps of the catalytic cycle, especially with aryl bromides.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The mono-arylated product will have a different Rf value than the starting material. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Causality: The aqueous washes remove the inorganic base (K₂CO₃) and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired mono-coupled product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Rationale |
| Aryl Halide | 2,4,6-Tribromophenyl acetate | Substrate with multiple reactive sites for coupling. |
| Organoborane | Phenylboronic acid (1.1 eq) | Stoichiometry favors mono-substitution. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common, effective, and commercially available Pd(0) pre-catalyst. |
| Base | K₂CO₃ | Essential for activating the boronic acid in the transmetalation step.[7] |
| Solvent | Toluene/Ethanol/H₂O | A multiphasic system that facilitates the dissolution of all reaction components. |
| Temperature | 90°C | Provides sufficient thermal energy for efficient catalysis. |
| Expected Yield | 60-85% | Yields can vary based on purity of reagents and reaction optimization. |
Conclusion and Future Directions
The derivatization of 2,4,6-tribromophenyl acetate through either hydrolysis or palladium-catalyzed cross-coupling represents a robust and versatile platform for synthetic chemistry. The protocols outlined provide reliable methods for generating either the foundational 2,4,6-tribromophenol intermediate or complex biaryl structures directly. These derivatives serve as valuable precursors for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science, underscoring the strategic importance of this polyhalogenated building block in modern chemical research and development.
References
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-
National Center for Biotechnology Information (2004). 2,4,6-TRIBROMOPHENOL. PubChem Compound Summary. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
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-
National Center for Biotechnology Information. 2,4,6-Tribromophenol. PubChem Compound Summary. Available at: [Link]
-
PrepChem. Preparation of 2,4,6-tribromophenol. Available at: [Link]
-
National Center for Biotechnology Information. 2,4,6-Tribromophenyl acetate. PubChem Compound Summary. Available at: [Link]
-
Pliego, J. R., Jr. (2015). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
- This reference is not used in the text.
-
Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available at: [Link]
-
Wang, W., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(5), 261. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
G. S., S., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tribromophenyl Acetate
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 2,4,6-Tribromophenyl acetate. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.
The synthesis of 2,4,6-Tribromophenyl acetate is a two-step process. First, phenol undergoes electrophilic aromatic substitution with bromine to yield 2,4,6-Tribromophenol. Second, the hydroxyl group of this intermediate is acetylated, typically using acetic anhydride, to form the final ester product. While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions and an understanding of potential side reactions.
Experimental Workflow Overview
The overall synthetic pathway is summarized below. Each step presents unique challenges and opportunities for optimization.
Caption: Overall workflow for the two-step synthesis of 2,4,6-Tribromophenyl acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Bromination of Phenol
Q1: My yield of 2,4,6-Tribromophenol is low, and I suspect the formation of mono- or di-brominated byproducts. What went wrong?
A1: This issue typically arises from insufficient bromination or improper reaction conditions. The hydroxyl group of phenol is a powerful activating group, directing electrophilic substitution to the 2, 4, and 6 positions.[1] The reaction with aqueous bromine is generally very fast and goes to completion.[2] If you are observing under-brominated products, consider the following:
-
Insufficient Bromine: Ensure you are using a stoichiometric excess of bromine (at least 3 moles of Br₂ per mole of phenol) to drive the reaction to the tri-substituted product.
-
Solvent Choice: The reaction is most effective in a polar solvent like water, which promotes the ionization of phenol to the even more reactive phenoxide ion.[2] Using a non-polar solvent like carbon disulfide (CS₂) can slow the reaction and may lead to a mixture of ortho- and para-isomers, requiring a catalyst.[3] For complete tri-bromination, bromine water is the reagent of choice.[4]
-
Reaction Time/Temperature: While the reaction is typically rapid at room temperature, ensure thorough mixing to allow the reaction to go to completion.
Q2: The bromination reaction produced a product with a yellow or brownish tint, not a pure white precipitate. How can I fix this?
A2: The discoloration is almost certainly due to the presence of excess unreacted bromine.
-
Solution: After filtering the crude 2,4,6-Tribromophenol precipitate, wash it with a dilute aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[5] This will react with and decolorize the excess bromine (Br₂). Follow this with a wash using distilled water to remove the residual salts before drying.
Step 2: O-Acetylation of 2,4,6-Tribromophenol
Q3: The acetylation reaction is not going to completion; TLC analysis shows a significant amount of unreacted 2,4,6-Tribromophenol. How can I improve the conversion rate?
A3: Incomplete acetylation is a common problem and can be traced to several factors.
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow.[6] The nucleophilicity of the phenolic hydroxyl group is relatively weak.
-
Base Catalysis: A base like pyridine or triethylamine deprotonates the phenol, forming a much more nucleophilic phenoxide ion, which readily attacks the acetic anhydride. Pyridine is a very common and effective catalyst for this transformation.[7]
-
Acid Catalysis: A strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) protonates the carbonyl oxygen of acetic anhydride. This makes the carbonyl carbon more electrophilic and more susceptible to attack by the neutral phenol hydroxyl group.
-
-
Temperature: The reaction often requires heating. A temperature range of 60-100°C is typical. If you are running the reaction at room temperature with an uncatalyzed system, increasing the temperature will significantly increase the reaction rate.
-
Reagent Purity: Acetic anhydride is susceptible to hydrolysis, reacting with ambient moisture to form acetic acid.[8][9] Using old or improperly stored acetic anhydride will reduce the amount of active acetylating agent available. Always use a fresh bottle or a properly stored anhydrous grade of acetic anhydride.
Q4: My final product is contaminated with acetic acid. How do I remove it effectively?
A4: Acetic acid is a byproduct of the reaction (one mole of acetic acid is produced for every mole of ester formed) and is also the product of any acetic anhydride hydrolysis.
-
Aqueous Workup: After the reaction is complete, the mixture can be carefully poured into cold water or a mixture of ice and water. This will hydrolyze any remaining acetic anhydride. The organic product, being insoluble, will often precipitate or can be extracted.
-
Base Wash: To remove the acetic acid byproduct, wash the organic layer or the crude product suspension with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid, forming sodium acetate, which is soluble in the aqueous layer. Be cautious, as this neutralization will produce CO₂ gas, so perform this step with adequate venting.
-
Final Wash: Follow the base wash with a water wash to remove any residual bicarbonate solution.
Frequently Asked Questions (FAQs)
Q: Is a catalyst absolutely necessary for the acetylation of 2,4,6-Tribromophenol?
A: While the reaction can be driven to completion without a catalyst under forcing conditions (e.g., high temperature and long reaction times), it is highly inefficient.[6] Using either an acid or a base catalyst dramatically improves the reaction rate and allows for milder conditions, which in turn minimizes potential side reactions and degradation, leading to higher yields and purity.[10]
Q: What is the mechanism for the base-catalyzed acetylation?
A: In a base-catalyzed mechanism (e.g., with pyridine), the pyridine first deprotonates the phenolic hydroxyl group to form the highly nucleophilic 2,4,6-tribromophenoxide ion. This ion then performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. The tetrahedral intermediate formed then collapses, expelling an acetate ion as the leaving group to yield the final product, 2,4,6-Tribromophenyl acetate.
Caption: Simplified mechanism for base-catalyzed acetylation of 2,4,6-Tribromophenol.
Q: What is the best solvent for recrystallizing the final product?
A: The choice of recrystallization solvent depends on the polarity of the product. 2,4,6-Tribromophenyl acetate is a relatively non-polar molecule. A common and effective solvent for recrystallization is ethanol or a mixed solvent system of ethanol and water.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly, which should induce the formation of pure crystals.
Q: How can I monitor the progress of the acetylation reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting material (2,4,6-Tribromophenol), the reaction mixture, and a co-spot (both starting material and reaction mixture on the same spot) on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The starting phenol is more polar than the product ester and will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Optimized Reaction Parameters
The following table summarizes recommended parameters for the synthesis. The exact conditions may require minor optimization based on the scale of the reaction and the specific equipment used.
| Parameter | Step 1: Bromination | Step 2: Acetylation | Rationale |
| Key Reagents | Phenol, Bromine Water | 2,4,6-Tribromophenol, Acetic Anhydride | Standard starting materials for the respective transformations. |
| Stoichiometry | Phenol : Br₂ (1 : >3 molar ratio) | TBP : Ac₂O (1 : 1.2-1.5 molar ratio) | An excess of bromine ensures complete tri-bromination.[11] A slight excess of acetic anhydride drives the esterification equilibrium towards the product.[12] |
| Solvent | Water | None, or a high-boiling inert solvent (e.g., Toluene) | Water activates the phenol for rapid bromination.[2] The acetylation can often be run neat or in a solvent to aid in temperature control. |
| Catalyst | None required | Pyridine (catalytic amount) or Conc. H₂SO₄ (catalytic) | The phenol ring is highly activated, requiring no catalyst for bromination.[1] A catalyst is crucial for an efficient acetylation rate.[7] |
| Temperature | Room Temperature (0-25 °C) | 60-100 °C (Reflux) | The bromination is highly exothermic and fast at room temp. Acetylation requires thermal energy to proceed at a reasonable rate. |
| Reaction Time | ~30 minutes | 1-3 hours (monitor by TLC) | Bromination is nearly instantaneous. Acetylation time depends on temperature and catalyst efficiency. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tribromophenol
-
In a fume hood, dissolve 10 g of phenol in 200 mL of distilled water in a suitable flask with vigorous stirring.[4]
-
In a separate container, prepare the bromine solution. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood. Slowly add a stoichiometric excess of liquid bromine (e.g., 52 g or ~16.7 mL) to water to create an aqueous solution.
-
Slowly add the bromine solution to the stirred phenol solution via a dropping funnel at room temperature.
-
A dense, white precipitate of 2,4,6-Tribromophenol will form immediately.
-
Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate on the filter paper with a small amount of cold 5% sodium bisulfite solution to remove any excess bromine (until the filtrate is colorless), followed by several washes with cold distilled water.[5]
-
Dry the product, preferably in a vacuum oven at 50-60°C. The expected melting point is around 95-96°C.[4][5]
Protocol 2: Synthesis of 2,4,6-Tribromophenyl acetate
-
Place the dried 2,4,6-Tribromophenol (1 equivalent) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a fume hood, add acetic anhydride (1.5 equivalents).[6]
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-100°C) using a heating mantle.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled mixture into a beaker containing ice-cold water with stirring. This will hydrolyze the excess acetic anhydride.
-
The solid product will precipitate. Stir for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a saturated sodium bicarbonate solution to neutralize any acetic acid, followed by a final wash with cold distilled water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,6-Tribromophenyl acetate.
References
-
Bristol University School of Chemistry. (n.d.). 2,4,6-Tribromophenol - Molecule of the Month December 2011. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol.
- Google Patents. (n.d.). Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine.
-
YouTube. (2023). Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial. Retrieved from [Link]
-
YouTube. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN104311417A - Preparation method of 2,4,6-tribromophenyl methacrylate.
-
OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. Retrieved from [Link]
- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. Retrieved from [Link]
-
SciSpace. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO₂/SO₄²⁻. Retrieved from [Link]
-
University of Connecticut. (n.d.). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Retrieved from [Link]
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
YouTube. (2022). Bromination of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
- Google Patents. (n.d.). US5808130A - Esterification of phenols.
-
YouTube. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Retrieved from [Link]
-
YouTube. (2013). Bromination of Phenols. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br₂ to give dibromides. Retrieved from [Link]
-
ACS Publications. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2013). Acetylation of alcohols and phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2020). Derivatization reaction of phenol to phenyl acetate. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. journals.flvc.org [journals.flvc.org]
- 10. scispace.com [scispace.com]
- 11. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Module: 2,4,6-Tribromophenyl Acetate Synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. I have structured this technical guide to address the specific challenges of synthesizing 2,4,6-Tribromophenyl acetate (TBPA) .
This synthesis is deceptive. While it appears to be a standard esterification, the steric bulk of the ortho-bromine atoms (2,6-positions) creates a "molecular fortress" around the phenolic oxygen, significantly retarding nucleophilic attack.[1] Furthermore, the electron-withdrawing nature of the three bromine atoms reduces the nucleophilicity of the phenol.[1]
Below is your troubleshooting framework, designed to navigate these kinetic and thermodynamic hurdles.
Reaction Logic & Pathway Analysis
Before troubleshooting, you must visualize the competing pathways.[1] The synthesis proceeds in two distinct stages: Bromination (Phenol
Master Reaction Network (DOT Visualization)
The following diagram maps the critical process flow and where specific side reactions diverge.
Figure 1: Reaction network showing the critical path (Blue/Green) vs. failure modes (Red/Yellow).[1]
Troubleshooting The Intermediate: Bromination Stage
Context: You cannot synthesize high-purity TBPA if your TBP intermediate is flawed. The most common issues here are under-bromination (melting point depression) and oxidative coupling (color).[1]
Issue A: "My intermediate melts below 90°C."
Diagnosis: Incomplete Bromination. You likely have a mixture of 2,4,6-tribromophenol and 2,4-dibromophenol .[1]
-
Mechanism: The third bromine (at the remaining ortho position) is the hardest to add due to the deactivating effect of the first two bromines.[1]
-
Corrective Action:
Issue B: "The product is yellow/orange instead of white."
Diagnosis: Oxidation to Quinones.[1] Bromine is an oxidant.[1] Excess bromine can oxidize the phenol ring to 2,6-dibromo-1,4-benzoquinone , which is intensely colored (yellow/orange).[1]
-
Corrective Action:
-
Quench properly: Use a Sodium Bisulfite (
) wash immediately after reaction to destroy unreacted bromine.[1] -
Recrystallization: Recrystallize the TBP intermediate from ethanol/water before proceeding to acetylation. Quinones are often more soluble in organic solvents and will remain in the mother liquor.[1]
-
Troubleshooting The Product: Acetylation Stage
Context: Converting TBP to TBPA. The Challenge: The hydroxyl group is flanked by two large bromine atoms.[1] Standard acetylation (e.g., room temp mixing) often fails or yields low conversion.[1]
Issue C: "IR shows a persistent -OH peak (3500 cm⁻¹) after reaction."
Diagnosis: Steric Hindrance (Incomplete Reaction).[1] The 2,6-dibromo groups physically block the approach of the acetylating agent.[1]
-
Protocol Adjustment:
-
Force the Reaction: Use Acetic Anhydride (
) with a catalyst.[1] -
Catalyst Choice: Add 1-2 drops of concentrated Sulfuric Acid (
) or use Pyridine as a solvent/base.[1] The protonation of the anhydride (by acid) or the formation of an N-acylpyridinium ion (by pyridine) creates a more potent electrophile that can overcome the steric barrier.[1] -
Reflux: Heat is non-negotiable.[1] Reflux at 120°C-130°C for 1-2 hours.[1]
-
Issue D: "The product smells like acetic acid and melts too high."[1]
Diagnosis: Hydrolysis (Reversion).[1] The ester bond in TBPA is susceptible to hydrolysis, especially if you wash with base to remove acid.[1]
-
The Trap: Researchers often wash the crude mixture with NaOH to remove acetic acid.[1] If the base is too strong or the mixture too hot, you hydrolyze the TBPA back to TBP (MP ~96°C) and sodium acetate.[1]
-
Corrective Action:
-
Wash Protocol: Use Saturated Sodium Bicarbonate (
) (milder than NaOH) or ice-cold dilute NaOH.[1] -
Contact Time: Minimize contact time with the aqueous phase. Separate layers immediately.
-
Purification & Analysis Guide
Impurity Profile Table
Use this table to identify contaminants based on physical properties.[1]
| Compound | Role | Melting Point | Solubility (Aq.[1][2][3][4][5] NaOH) | Visual Indicator |
| 2,4,6-Tribromophenyl Acetate | Target | 83 - 85°C | Insoluble | White Crystals |
| 2,4,6-Tribromophenol (TBP) | Reactant | 94 - 96°C | Soluble (forms salt) | White Needles |
| 2,4-Dibromophenol | Impurity | ~40°C | Soluble | Low MP / Oily |
| 2,6-Dibromo-1,4-benzoquinone | Side Product | ~130°C (sublimes) | Insoluble | Yellow/Orange |
The "Cold Base Wash" Technique (Purification)
To separate unreacted TBP from your TBPA product, utilize the acidity of the phenol.[1]
-
Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]
-
Step 2 (Critical): Wash with cold (0-5°C) 2% NaOH .[1]
-
Separate layers immediately.[1]
-
Wash organic layer with water, then brine.[1]
-
Dry over
and evaporate.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive.[1] You must use a base scavenger (like Triethylamine or Pyridine) to neutralize the HCl gas generated.[1] If HCl accumulates, it can catalyze the reverse reaction or cause other side reactions.[1] Acetic anhydride is generally preferred for ease of handling.[1]
Q: My product turned pink during drying. Why? A: This indicates trace photo-oxidation.[1] Brominated aromatics are light-sensitive.[1] Dry your product in the dark or wrap your desiccator in aluminum foil.[1] The pink color is likely a trace quinone or radical species.[1]
Q: Why is the melting point of my product (88°C) higher than the literature value (84°C)? A: You likely have significant unreacted starting material (TBP, MP 96°C).[1] The mixture of TBP and TBPA can result in a melting point that lies between the two pure components, or a depressed point depending on the ratio.[1] Perform the "Cold Base Wash" (Section 4) to remove the TBP.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for acetylation of hindered phenols).
-
OECD SIDS. 2,4,6-Tribromophenol: SIDS Initial Assessment Report. UNEP Publications, 2004 .[1][6] Available at: [Link] (Data on TBP impurities and synthesis routes).[1]
-
PubChem. 2,6-Dibromo-1,4-benzoquinone Compound Summary. National Library of Medicine.[1] Available at: [Link] (Identification of colored oxidation byproducts).[1]
Sources
- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenol | 118-79-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Tribromophenol [drugfuture.com]
- 5. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Catalyst selection for 2,4,6-Tribromophenyl acetate synthesis.
Technical Support Center: Synthesis of 2,4,6-Tribromophenyl Acetate
Introduction: The Steric Challenge
Welcome to the technical guide for the acetylation of 2,4,6-tribromophenol (TBP). As you are likely experiencing, this is not a trivial phenol esterification. The presence of bromine atoms at the 2,6-positions creates significant steric hindrance , shielding the phenolic hydroxyl group. Furthermore, the electron-withdrawing nature of the three bromine atoms reduces the nucleophilicity of the oxygen, making the attack on the carbonyl carbon of the acetylating agent sluggish compared to unsubstituted phenol.
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic barriers associated with this hindered substrate.
Module 1: Catalyst Selection Matrix
The choice of catalyst dictates your reaction rate, impurity profile, and workup complexity. Use the matrix below to select the optimal system for your constraints.
| Catalyst System | Mechanism Type | Yield Potential | Reaction Time | Key Advantage | Major Drawback |
| Conc. | Brønsted Acid | High (>90%) | Fast (1-2 h) | Low cost; Industry standard | High risk of oxidation (pink product); Corrosive waste. |
| Iodine ( | Lewis Acid | High (>95%) | Med (2-4 h) | Green Chemistry ; Solvent-free potential; Mild. | Requires washing with thiosulfate to remove color. |
| Pyridine/Et | General Base | Med-High (80-90%) | Slow (4-6 h) | Scavenges acid byproducts; milder than mineral acids. | Hard to remove traces; Pyridine is toxic/odorous; Salt formation. |
| Sodium Acetate | Weak Base | Low-Med (60-75%) | Very Slow | Cheap; Safe. | Often fails to drive hindered phenols to completion. |
Scientist’s Recommendation:
-
For Scale-Up/Efficiency: Use Conc.
(Method A). -
For High Purity/Green Chem: Use Iodine (
) (Method B).
Module 2: Detailed Experimental Protocols
Method A: Sulfuric Acid Catalyzed (Standard High-Throughput)
Best for: Large batches where solvent recovery is available.
Reagents:
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Conc.
(3-5 drops per 10g substrate)
Protocol:
-
Dissolution: Place TBP in a round-bottom flask. Add Acetic Anhydride.[3][4] (Note: TBP may not fully dissolve initially).
-
Catalysis: Add conc.
dropwise with stirring. Exotherm Warning: The temperature will rise. -
Reflux: Heat the mixture to 80-90°C. The solution should become clear as the reaction proceeds.
-
Monitoring: TLC (Hexane/Ethyl Acetate 8:2). Look for the disappearance of the TBP spot (
) and appearance of the ester ( ). -
Quench: Cool to 60°C. Pour the reaction mixture slowly into ice-cold water (5x volume) with vigorous stirring.
-
Why? This hydrolyzes excess anhydride.
-
-
Isolation: Filter the white precipitate. Wash with cold water until pH is neutral.
-
Purification: Recrystallize from Ethanol (95%).
Method B: Iodine Catalyzed (Green/Solvent-Free)
Best for: High purity requirements and avoiding corrosive mineral acids.
Reagents:
Protocol:
-
Mix: Mix TBP and Acetic Anhydride in a flask.
-
Catalyst: Add solid Iodine. The solution will turn dark brown.
-
Reaction: Stir at room temperature for 15 mins, then heat to 60°C for 30-60 mins.
-
Workup: Pour into crushed ice containing saturated Sodium Thiosulfate (
) .-
Critical Step: The thiosulfate reduces the iodine (
), removing the brown color and leaving a pristine white product.
-
-
Isolation: Filter and dry.[9] Yields are typically quantitative.
Module 3: The Mechanism of Action
Understanding why the reaction works allows you to troubleshoot when it fails. The diagram below illustrates the Iodine-catalyzed pathway, highlighting how the catalyst activates the anhydride to accept the sterically hindered phenol.
Figure 1: Iodine-catalyzed activation mechanism. The Lewis Acid (
Module 4: Troubleshooting & FAQs
Q1: My product is pink or reddish. Is it impure?
Diagnosis: Yes. This is a classic sign of oxidation .
Cause: Phenols are prone to oxidation into quinones. If you used
-
Immediate: Recrystallize from Ethanol/Water (9:1). Add a pinch of activated charcoal during the hot dissolution step, filter hot, then cool.
-
Prevention: Switch to Method B (Iodine) or lower the temperature of Method A to <80°C and use a nitrogen blanket.
Q2: The reaction mixture turned into a gummy solid and won't filter.
Diagnosis: Incomplete reaction or "Oiling Out." Cause: The melting point of the product (~82-84°C) is lower than the starting material (~96°C). A mixture of the two often forms a eutectic with a very low melting point, appearing as a gum. Solution:
-
Verify Completion: Run a TLC. If starting material remains, add more catalyst/anhydride and reheat.
-
Induce Crystallization: Dissolve the gum in a minimum amount of hot ethanol. Cool slowly to 0°C and scratch the glass side of the flask to induce nucleation.
Q3: Can I use Acetyl Chloride instead of Acetic Anhydride?
Answer: Yes, but with caveats.
-
Pros: Acetyl chloride is more reactive (more electrophilic).
-
Cons: It generates HCl gas. For hindered phenols, the HCl can get trapped in the lattice or cause side reactions. You must use a base scavenger (like Triethylamine or Pyridine) if using Acetyl Chloride.
-
Recommendation: For TBP, Acetic Anhydride + Acid Catalyst is generally cleaner and easier to handle than Acetyl Chloride + Base.
Module 5: Diagnostic Workflow
Use this decision tree to resolve low yields or purity issues.
Figure 2: Troubleshooting logic flow for TBP acetylation issues.
References
-
Comparison of Catalysts for Acetylation
- Study on the acetylation of hindered phenols using various c
- Source: ResearchG
-
(Contextual validation of Iodine efficiency for hindered substrates).
-
Green Chemistry Protocol (Iodine Method)
-
TBP Properties and Safety
- 2,4,6-Tribromophenol - Substance Inform
- Source: National Institutes of Health (NIH) / PubChem
-
General Acylation Mechanisms
- Acylation of Phenols: Mechanisms and C
- Source: University of Calgary Chemistry Dept.
Sources
- 1. CN104761510B - Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine - Google Patents [patents.google.com]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfuric Acid Immobilized on Activated Carbon Aminated with Ethylenediamine: An Efficient Reusable Catalyst for the Synthesis of Acetals (Ketals) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support: Troubleshooting 2,4,6-Tribromophenyl Acetate (TBPA) Reactions
Introduction
This guide addresses the persistent challenges associated with 2,4,6-Tribromophenyl acetate (TBPA) . While TBPA is utilized as an active ester in peptide synthesis and polymer modification, and as a flame retardant intermediate, its reactivity is a paradox.[1][2] The electron-withdrawing bromine atoms activate the carbonyl electronically, yet the bulky 2,6-dibromo substitution pattern creates a "steric fortress" that significantly impedes nucleophilic attack.
This document is structured to troubleshoot two distinct workflow failures:
-
Synthesis Failure: Inability to fully acetylate 2,4,6-tribromophenol (TBP).[1][2]
-
Application Failure: Incomplete acylation of amines or alcohols using TBPA.[1][2]
Part 1: Diagnostic Workflow
The following decision tree outlines the logical path for identifying the root cause of your reaction failure.
Figure 1: Diagnostic logic flow for identifying whether the issue lies in the electronic deactivation of the precursor or the steric hindrance of the active ester.
Part 2: Troubleshooting Synthesis (Making TBPA)
The Core Problem: Electronic & Steric Deactivation
Users often attempt to synthesize TBPA using standard phenol acetylation conditions (Acetic Anhydride, mild base) and observe incomplete conversion.[2]
-
Electronic Factor: The three bromine atoms are electron-withdrawing.[1][2] This lowers the pKa of the phenol to ~6.0–6.8 (compared to 10 for phenol) [1].[2] While the phenoxide is easily formed, it is a weak nucleophile .[1][2]
-
Steric Factor: The bromine atoms at positions 2 and 6 physically block the approach of the acetylating agent.
FAQ: Synthesis Issues
Q: Why does my reaction stall at 70% conversion even with excess Acetic Anhydride? A: The nucleophilicity of 2,4,6-tribromophenol is too low to attack acetic anhydride efficiently at room temperature, especially given the steric bulk.[2] You must switch to a more reactive electrophile (Acetyl Chloride) and a hyper-nucleophilic acylation catalyst (DMAP).[1][2]
Q: Can I use acid catalysis (H2SO4)? A: It is not recommended.[1][2] The electron-deficient ring makes the oxygen less basic, rendering acid-catalyzed mechanisms inefficient.[1] Base-mediated acylation is required to generate the phenoxide species.[1][2]
Corrective Protocol: High-Efficiency Acetylation
Use this protocol if standard Ac2O methods fail.[1]
| Parameter | Condition | Rationale |
| Reagent | Acetyl Chloride (1.2 equiv) | More electrophilic than acetic anhydride; overcomes low nucleophilicity.[1][2] |
| Base | Triethylamine (1.5 equiv) | Acts as an HCl scavenger.[1][2] |
| Catalyst | DMAP (5 mol%) | Critical.[1][2] Forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics.[1][2] |
| Solvent | DCM or THF (Dry) | Solubility of the poly-halogenated aromatic is key.[1][2] |
| Temp | 0°C to RT | Control exotherm, then allow to warm to drive completion. |
Step-by-Step:
-
Dissolve 2,4,6-tribromophenol (10 mmol) in dry DCM (30 mL).
-
Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Stir until clear.
-
Cool to 0°C. Dropwise add Acetyl Chloride (12 mmol).
-
Critical Check: A white precipitate (Et3N[1][2]·HCl) should form immediately.[1][2] If not, your reagents may be wet.[1][2][3]
-
Warm to Room Temperature and stir for 4 hours.
-
Workup: Wash with cold 5% NaHCO3 (removes unreacted acid/phenol) followed by 1M HCl (removes amine base).[1][2]
-
Dry over MgSO4 and concentrate. Recrystallize from Ethanol if necessary.[1][2]
Part 3: Troubleshooting Application (Using TBPA)
The Core Problem: The "Active Ester" Trap
TBPA is classified as an active ester because the tribromophenoxide is a good leaving group (conjugate acid pKa ~6).[2] However, researchers often find it reacts slower than expected compared to p-nitrophenyl acetate.[1][2]
-
Mechanism: The nucleophile (e.g., an amine) must attack the carbonyl carbon.[2]
-
Barrier: The ortho-bromines create a "picket fence" around the carbonyl.[1] The incoming nucleophile must navigate this steric bulk.[1][2]
Figure 2: The mechanistic trade-off.[1][2] Electronic activation is countered by steric hindrance.[2]
FAQ: Application Issues
Q: My amine coupling is extremely slow (24h+). Is the TBPA bad? A: Likely not.[1][2] The reaction is kinetically hindered.[1][2]
-
Solution: Increase temperature to 40–50°C.
-
Solvent: Switch to DMF or DMSO. Polar aprotic solvents stabilize the polar transition state and can accelerate nucleophilic attack.[1][2]
Q: I see the product, but also free Tribromophenol in my NMR. How do I remove it? A: This is a common purification headache. Both TBP and TBPA are non-polar aromatics and often co-elute on silica.[1][2]
-
The Trick: Use the acidity of TBP.[1][2] Wash the organic reaction mixture vigorously with 0.5 M NaOH or 10% Na2CO3 .[1][2]
Q: Can I use TBPA for selective acylation? A: Yes. Because of the steric bulk, TBPA is excellent for discriminating between primary (unhindered) and secondary (hindered) amines.[2] It will react with primary amines much faster.[1][2]
Part 4: Data & Specifications
| Property | Value | Note |
| MW | 372.84 g/mol | High Br content increases density (~2.55 g/cm³) [2].[1][2] |
| Melting Point | 87–95°C | Sharp melting point indicates purity.[1][2] |
| Solubility | CHCl3, DCM, Benzene | Poor solubility in water/hexane.[1][2] |
| Leaving Group pKa | ~6.4 | Good leaving group, but not as reactive as NHS-esters.[1][2] |
| Storage | Desiccator, <25°C | Protect from moisture to prevent hydrolysis.[1][2] |
References
-
PubChem. (n.d.).[1][2] 2,4,6-Tribromophenol (CID 1483).[1][2] National Library of Medicine.[1][2] Retrieved February 8, 2026, from [Link][2]
Sources
Technical Support Center: High-Purity Synthesis of 2,4,6-Tribromophenyl Acetate
Executive Summary: The Purity Challenge
The synthesis of 2,4,6-Tribromophenyl acetate is a two-stage process: the exhaustive bromination of phenol followed by O-acylation. While the chemistry appears straightforward, the high electron-withdrawing nature of the three bromine atoms creates a specific set of challenges. The resulting 2,4,6-tribromophenol (TBP) is significantly more acidic (pKa ~6) and sterically hindered than phenol, making the subsequent acetylation prone to incompleteness. Furthermore, the bromination stage is highly exothermic and susceptible to oxidative side-reactions that generate colored quinone impurities.
This guide addresses the root causes of these byproducts and provides a validated, self-correcting protocol for high-purity synthesis.
Troubleshooting Guide: Root Cause Analysis
Issue 1: "My final product has a persistent yellow/orange tint."
Diagnosis: Presence of oxidized byproducts, specifically 2,6-dibromo-1,4-benzoquinone .
-
Mechanism: During the bromination of phenol, if the temperature is uncontrolled (>30°C) or if local excess of bromine occurs, the phenolic ring can undergo oxidation rather than substitution.
-
Corrective Action:
-
Temperature Control: Maintain the bromination reaction between 20–25°C.
-
Reductive Wash: The crude TBP intermediate must be washed with a saturated sodium bisulfite (NaHSO₃) solution. This reduces colored quinones back to colorless hydroquinones or water-soluble species before the acetylation step.
-
Inert Atmosphere: Conduct the acetylation under Nitrogen (
) to prevent air oxidation at elevated temperatures.
-
Issue 2: "HPLC shows residual 2,4,6-Tribromophenol (TBP) after acetylation."
Diagnosis: Steric hindrance and low nucleophilicity of the TBP hydroxyl group.
-
Mechanism: The bulky bromine atoms at the 2,6-positions shield the hydroxyl group. Additionally, the electron-withdrawing effect reduces the nucleophilicity of the oxygen, making it sluggish to react with acetic anhydride compared to unsubstituted phenol.
-
Corrective Action:
-
Catalyst Selection: Standard acid catalysis (H₂SO₄) can be slow. Switch to a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or use Sodium Acetate to facilitate the formation of the more reactive phenoxide species.
-
Moisture Control: Any water present will hydrolyze the acetic anhydride to acetic acid, killing the reagent. Ensure the TBP intermediate is bone dry (vacuum oven at 50°C) before acetylation.
-
Issue 3: "I am detecting mono- and di-brominated species."
Diagnosis: Incomplete bromination due to stoichiometry errors or phase transfer limitations.
-
Mechanism: TBP precipitates out of aqueous solution. If the stirring is inefficient, bromine cannot reach the solid core of the precipitating particles to complete the reaction.
-
Corrective Action:
-
Solvent System: Use a Water/Ethanol (1:1) mixture or Glacial Acetic Acid as the solvent. This keeps the intermediates in solution longer, ensuring homogeneity.
-
Excess Reagent: Use a slight molar excess of bromine (3.1 equivalents) or regenerate in situ using the
oxidative bromination method (see Protocol).
-
Visualizing the Reaction & Failure Points
The following diagram maps the critical pathway and the diversion points where impurities are generated.
Caption: Reaction pathway showing critical control points (Green) and deviation pathways leading to byproducts (Red/Yellow).
Optimized Experimental Protocol
This protocol utilizes an Oxidative Bromination approach to minimize waste and maximize atom economy, followed by a catalyzed acetylation.
Phase 1: Synthesis of High-Purity 2,4,6-Tribromophenol
Reagents: Phenol (1.0 eq), HBr (48% aq, 3.0 eq),
-
Dissolution: Dissolve Phenol in Methanol/Water (1:1 v/v) in a round-bottom flask equipped with a mechanical stirrer and dropping funnel.
-
Addition 1 (Acid): Add hydrobromic acid (HBr) to the solution.
-
Addition 2 (Oxidant): Critical Step. Add
dropwise over 60 minutes. Maintain temperature at 20–25°C using an ice bath.-
Why? The peroxide oxidizes HBr to
in situ. This prevents high local concentrations of free bromine, reducing oxidation byproducts (quinones).
-
-
Maturation: Stir for 2 hours at room temperature. The product will precipitate as a white solid.[1][2]
-
Purification (The "White" Wash): Filter the solid. Wash the cake with 5% Sodium Bisulfite (
) solution to remove any yellow oxidized species. Wash with water until neutral pH. -
Drying: Dry in a vacuum oven at 50°C for 12 hours. Moisture content must be <0.1% .
Phase 2: Acetylation to 2,4,6-Tribromophenyl Acetate
Reagents: Dry TBP (1.0 eq), Acetic Anhydride (1.5 eq), Sodium Acetate (0.1 eq).
-
Setup: Place dried TBP and anhydrous Sodium Acetate in a flask.
-
Reaction: Add Acetic Anhydride. Heat the mixture to 100°C for 2 hours.
-
Note: Sodium acetate acts as a base catalyst, deprotonating the acidic phenol to facilitate attack on the anhydride.
-
-
Quench: Pour the hot reaction mixture into Ice Water (5x volume) with vigorous stirring. The ester will precipitate.
-
Final Purification: Filter the crude ester. Recrystallize from Ethanol or Ethyl Acetate/Hexane (1:3) to yield white needles.
Comparative Data: Catalyst Efficiency
The following table illustrates why Sodium Acetate or Pyridine is preferred over uncatalyzed methods for this specific substrate.
| Catalyst System | Reaction Time | Yield (%) | Purity (HPLC) | Notes |
| None (Thermal) | 6 hours | 65% | 88% | Significant unreacted TBP remaining. |
| Conc. | 2 hours | 92% | 96% | Risk of sulfonation byproducts if overheated. |
| Sodium Acetate | 2 hours | 95% | >99% | Recommended. Mild, buffers acidity, prevents side reactions. |
| Pyridine | 1.5 hours | 96% | >99% | Excellent yield but requires odor control/scrubbing. |
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive. Acetyl chloride generates HCl gas, which requires a scrubber. It is useful if the anhydride reaction proves too slow, but for TBP, the anhydride/NaOAc method is generally sufficient and safer to handle.
Q: Why is my product turning pink upon storage? A: This indicates trace photo-oxidation of residual brominated species. Store the final product in amber glass bottles away from direct light. Ensure the final recrystallization step was thorough to remove all traces of the quinone intermediates.
Q: Can I skip the drying step of TBP?
A: No. Water competes with TBP for the acetic anhydride.
References
-
Oxidative Bromination Mechanism: Gribble, G. W. (2003). "The diversity of naturally produced organohalogens." Chemosphere, 52(2), 289-297.
-
Synthesis of 2,4,6-Tribromophenol: PrepChem. "Preparation of 2,4,6-tribromophenol."
-
Acetylation Catalysis: NIST WebBook. "Phenol, 2,4,6-tribromo-, acetate."[3]
- Green Chemistry Approaches: Rothenberg, G., & Clark, J. H. (2000). "Green chemistry: The oxidative bromination of aromatic compounds." Organic Process Research & Development.
Sources
Monitoring the progress of 2,4,6-Tribromophenyl acetate synthesis
Technical Support Center: Synthesis Monitoring of 2,4,6-Tribromophenyl Acetate
Ticket ID: TBPA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: In-Process Monitoring & Quality Control Protocols[1]
Executive Summary
You are synthesizing 2,4,6-Tribromophenyl acetate (TBPA) via the esterification of 2,4,6-Tribromophenol (TBP) .[1] Due to the steric hindrance provided by the bromine atoms at the 2- and 6-positions, this reaction requires rigorous monitoring to distinguish between the unreacted phenolic starting material and the ester product.[1]
This guide provides a self-validating monitoring system using Chromatography (TLC/HPLC) and Spectroscopy (FTIR), addressing the specific challenges of sterically hindered phenol acetylation.
Module 1: In-Process Monitoring (Chromatography)
Objective: Determine reaction completion and detect residual starting material.
Thin Layer Chromatography (TLC) Protocol
Why this works: The phenolic hydroxyl group in TBP is significantly more polar than the acetate ester in TBPA.[1] On a polar silica stationary phase, the product will travel faster (higher Rf).[1]
| Compound | Functional Group | Polarity | Predicted Rf (Approx) | Appearance (UV) |
| TBP (Reactant) | Phenol (-OH) | High | 0.2 - 0.3 | Dark Spot |
| TBPA (Product) | Ester (-OAc) | Low | 0.6 - 0.7 | Dark Spot |
Troubleshooting Tip: If spots streak, add 1% Acetic Acid to the mobile phase to suppress the ionization of the residual phenol.
High-Performance Liquid Chromatography (HPLC) Method
Why this works: Reverse-phase (C18) chromatography separates based on hydrophobicity.[1] The ester (TBPA) is more hydrophobic than the phenol (TBP) and will retain longer on the column.[1]
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for peak shape).[1][2]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Brominated aromatics absorb strongly here).[1]
Critical Analysis:
-
Retention Order: TBP (Earlier) < TBPA (Later).[1]
-
Pass Criteria: TBP peak area < 0.5% of total integrated area.[1]
Module 2: Structural Confirmation (Spectroscopy)
Objective: Confirm the chemical transformation of the hydroxyl group to an acetate group.
FTIR Analysis (The "Fingerprint" Check)
Mechanism: The reaction replaces the O-H bond with a C=O bond.[1] This creates a distinct shift in the infrared spectrum.[1]
| Feature | TBP (Starting Material) | TBPA (Product) | Validation Check |
| 3600–3200 cm⁻¹ | Broad Band (O-H Stretch) | Absent | Must disappear completely. |
| 1780–1750 cm⁻¹ | Absent | Sharp Band (Ester C=O) | Must appear strongly.[1] |
Note: Phenolic esters (aryl esters) typically show a C=O stretch at a slightly higher frequency (~1770 cm⁻¹) compared to aliphatic esters due to the electron-withdrawing nature of the aromatic ring and the ortho-bromines [1].[1]
Melting Point Determination
-
TBP (Reactant): 94–96 °C [2].[1]
-
TBPA (Product): Distinctly different (typically higher, ~108–110 °C range depending on purity/polymorph).[1]
-
Warning: If your MP is < 90 °C, you likely have a eutectic mixture of product and reactant, indicating incomplete conversion.
Module 3: Troubleshooting & FAQs
Q1: The reaction has stalled with 20% TBP remaining. Adding more acetic anhydride doesn't help.[1] Why?
-
Root Cause: Steric Hindrance .[1] The bromine atoms at positions 2 and 6 physically block the approach of the acetylating agent to the oxygen atom.
-
Solution: You need a nucleophilic catalyst to create a more reactive intermediate.[1]
Q2: My isolated product turned slightly brown and smells like vinegar. What happened?
-
Root Cause: Hydrolysis .[1] The ester bond in electron-deficient phenols (like tribromophenol) is susceptible to hydrolysis if moisture is present, regenerating TBP and acetic acid (vinegar smell).[1]
-
Solution: Ensure the final workup is neutral and dry.[1] Wash the organic layer with saturated NaHCO₃ to remove acid traces, dry over MgSO₄, and store the product in a desiccator.
Q3: HPLC shows a split peak for the starting material.
-
Root Cause: pH Mismatch .[1] TBP is an acidic phenol (pKa ~6).[1] In a neutral mobile phase, it exists in equilibrium between the neutral phenol and the phenolate anion, causing peak splitting or tailing.
-
Solution: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep the TBP fully protonated [4].[1]
Visual Workflow: Monitoring Decision Matrix
Figure 1: Decision tree for monitoring the conversion of TBP to TBPA, emphasizing the iterative loop required for sterically hindered substrates.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Phenol, 2,4,6-tribromo-, acetate Infrared Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link][1]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. (Standard mechanism reference for DMAP catalysis in hindered phenols).
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Splitting. Retrieved from [Link]
Sources
Validation & Comparative
2,4,6-Tribromophenyl acetate vs other brominating agents
An In-Depth Guide to Brominating Agents: A Comparative Analysis of 2,4,6-Tribromophenyl Acetate
From the desk of a Senior Application Scientist, this guide provides an in-depth comparison of 2,4,6-Tribromophenyl acetate (TBPA) with other prevalent brominating agents. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their synthetic challenges. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.
The Strategic Importance of Bromination in Synthesis
The introduction of a bromine atom into a molecular scaffold is a cornerstone of modern organic synthesis. Aryl bromides, in particular, are exceptionally versatile intermediates, serving as key precursors for a multitude of transformations including palladium-, nickel-, and copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form diverse C-C, C-N, and C-O bonds.[1] The development of highly regioselective and efficient bromination methods is therefore a high priority in the synthesis of drugs, agrochemicals, and functional materials.[1]
This guide focuses on electrophilic bromination, a process that traditionally involves hazardous reagents and often suffers from a lack of regioselectivity, yielding mixtures of isomers that necessitate costly and time-consuming purification.[2] We will evaluate a range of reagents, assessing their performance, handling characteristics, and safety profiles to navigate these challenges effectively.
A Closer Look: 2,4,6-Tribromophenyl Acetate (TBPA)
2,4,6-Tribromophenyl acetate (TBPA) is an electrophilic brominating agent that offers a compelling alternative to traditional reagents. Structurally, it is an ester of 2,4,6-tribromophenol. Its utility stems from the electronic properties of the tribromophenoxy group, which acts as an effective leaving group. This facilitates the transfer of an electrophilic bromine species ("Br+") to a nucleophilic substrate.
The primary advantage of TBPA lies in its nature as a stable, solid reagent, which simplifies handling, weighing, and storage compared to volatile and highly corrosive liquid bromine. While not as universally characterized as other agents, its application is most pronounced in the selective bromination of activated aromatic systems and other sensitive substrates where milder conditions are paramount.
The Competitive Landscape: TBPA vs. Key Alternatives
The selection of a brominating agent is a critical decision dictated by substrate reactivity, desired selectivity, scalability, and safety considerations. Let's compare TBPA to the most common alternatives.
Molecular Bromine (Br₂)
The archetypal brominating agent, elemental bromine is a highly reactive, reddish-brown fuming liquid.[3][4]
-
Performance: Br₂ is a powerful electrophile, capable of brominating a wide range of substrates.[5] However, its high reactivity is a double-edged sword, often leading to a lack of selectivity, over-bromination (as seen in the reaction with phenol to form 2,4,6-tribromophenol), and undesirable side reactions.[6] For less activated aromatic rings, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is typically required to enhance its electrophilicity.[7]
-
Safety & Handling: The handling of molecular bromine is fraught with hazards. It is extremely toxic, highly corrosive, and has a high vapor pressure, necessitating the use of specialized personal protective equipment (PPE) and containment within a chemical fume hood.[3][8][9][10][11] Its use is a significant safety concern, particularly in large-scale industrial applications.[3][8]
N-Bromosuccinimide (NBS)
NBS is arguably the most widely used solid brominating agent and serves as a benchmark for comparison. It is a white crystalline solid, making it significantly easier and safer to handle than liquid bromine.[6][12]
-
Performance: NBS is exceptionally versatile, participating in both electrophilic and radical-mediated reactions.[13] In the presence of a radical initiator (like light or AIBN), it is the reagent of choice for allylic and benzylic bromination (the Wohl-Ziegler reaction).[6][14][15] For electrophilic aromatic bromination, it is particularly effective for activated arenes.[12] A key advantage of NBS is its ability to provide a low, steady concentration of Br₂ in the reaction mixture, which can suppress side reactions and enhance selectivity.[6][14]
-
Safety & Handling: While vastly safer than Br₂, NBS is still an irritant and should be handled with care. The purity of NBS can be crucial, as impurities may lead to inconsistent results.
Tetrabutylammonium Tribromide (TBATB)
TBATB is another solid source of bromine, existing as a pale orange solid.[16] It is a salt composed of a tetrabutylammonium cation and a tribromide anion (Br₃⁻).
-
Performance: TBATB is valued as a convenient, weighable, and stable solid source of bromine that mitigates the handling risks associated with the liquid element.[16][17][18] It is often employed for the bromination of phenols, ketones, and electron-rich heterocycles, sometimes offering improved regioselectivity compared to Br₂.[1][17][19]
-
Safety & Handling: Its solid nature and low volatility make it an attractive alternative to Br₂ from a safety perspective. However, its high molecular weight results in lower bromine atom economy compared to other agents.
Pyridinium Tribromide (PBr₃)
Similar to TBATB, pyridinium tribromide is a stable, solid complex that serves as a carrier for bromine. It is often used for the α-bromination of ketones under mild conditions.
Quantitative Data Comparison
To facilitate an objective comparison, the following tables summarize the key properties and performance metrics of these reagents.
Table 1: Physical and Safety Properties of Common Brominating Agents
| Reagent | Formula | M.W. ( g/mol ) | Physical State | % Bromine (by mass) | Key Hazards |
| 2,4,6-Tribromophenyl acetate | C₈H₅Br₃O₂ | 408.84 | Solid | 58.6% | Irritant |
| Molecular Bromine | Br₂ | 159.81 | Fuming Liquid | 100% | Highly Toxic, Corrosive, Strong Oxidizer[3][10] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid | 44.9% | Irritant, Oxidizer |
| Tetrabutylammonium Tribromide | C₁₆H₃₆Br₃N | 482.17 | Solid | 49.7% | Irritant, Corrosive |
Table 2: Performance Comparison in Electrophilic Aromatic Bromination
| Reagent | Typical Substrates | Regioselectivity | Common Conditions | Byproducts |
| TBPA | Activated Arenes, Phenols | Good (para-directing) | Organic solvent (e.g., CH₂Cl₂, CH₃CN) | 2,4,6-Tribromophenol |
| Br₂ | All Arenes (with/without catalyst) | Moderate to Poor | CH₂Cl₂, CCl₄, Acetic Acid ± Lewis Acid | HBr |
| NBS | Activated Arenes, Heterocycles | High (para-directing)[2][20] | CH₃CN, THF, DMF | Succinimide |
| TBATB | Activated Arenes, Phenols | Good to High (para-directing)[1] | CH₂Cl₂, CH₃OH | Tetrabutylammonium bromide |
Mechanistic Principles & Experimental Workflow
The common thread in these reactions is the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring. The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Mechanism: Electrophilic Aromatic Bromination
Caption: General mechanism of electrophilic aromatic bromination.
Visualizing the Laboratory Workflow
A robust experimental protocol ensures reproducibility and safety. The following workflow is typical for the reactions described in this guide.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. icl-group-sustainability.com [icl-group-sustainability.com]
- 4. BROMINE | Occupational Safety and Health Administration [osha.gov]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 8. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 9. dollycorporation.com [dollycorporation.com]
- 10. carlroth.com [carlroth.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Definitive Structural Confirmation of 2,4,6-Tribromophenyl Acetate: A Comparative Guide
Executive Summary
2,4,6-Tribromophenyl acetate (CAS: 607-95-4) is a critical intermediate in the synthesis of brominated flame retardants and antifungal agents. Its structural integrity is defined by the acetylation of the hydroxyl group on the sterically hindered 2,4,6-tribromophenol core.
In drug development and industrial QC, distinguishing the ester product from the unreacted phenolic starting material is paramount.[1] This guide compares two validation methodologies:
-
Method A (Routine): High-Throughput Spectroscopic Validation (NMR/IR/Melting Point).
-
Method B (Absolute): Single-Crystal X-Ray Diffraction (SC-XRD).[1]
While Method A is sufficient for batch release, Method B provides the unambiguous 3D conformational data required for regulatory filing and polymorph screening.[1]
Part 1: The Challenge of Structural Validation
The primary challenge in confirming 2,4,6-tribromophenyl acetate is ensuring complete acetylation of the sterically hindered phenol. The bulky bromine atoms at the ortho positions (2,6) create significant steric shielding, potentially inhibiting the reaction or trapping unreacted starting material in the crystal lattice.[1]
Key Structural Checkpoints:
-
Loss of Hydroxyl Group: Disappearance of the phenolic O-H stretch.[1]
-
Introduction of Acetyl Group: Appearance of the ester carbonyl (C=O) and methyl protons.[1]
-
Symmetry Retention: The molecule must retain
symmetry (or effective symmetry in solution), resulting in simplified NMR signals.
Part 2: Comparative Methodology
Method A: High-Throughput Spectroscopic Validation
The Industry Standard for QC and Process Monitoring.
This approach relies on the triangulation of data: Melting Point (physical), IR (functional group), and NMR (connectivity).
Experimental Logic:
-
Melting Point (MP): The acetate (87°C) has a distinct melting point depression compared to the parent phenol (96°C).[1] This provides a rapid "first pass" purity check.[1]
-
FT-IR: The most sensitive tool for detecting unreacted phenol.[1] The phenolic O-H stretch is broad and intense; its absence confirms conversion.[1]
-
1H NMR: Quantifies the ratio of aromatic protons to methyl protons.[1]
Method B: Single-Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Regulatory Submission.
SC-XRD determines the absolute spatial arrangement of atoms.[1] It is the only method that can definitively rule out co-crystallization of the starting material or identify specific polymorphs.[1]
Experimental Logic:
-
Diffraction Pattern: X-rays scatter off electron clouds, allowing for the reconstruction of electron density maps.[1]
-
Steric Analysis: Directly visualizes the torsion angle between the acetate group and the aromatic ring, which is forced out of planarity by the ortho-bromines.
Part 3: Data Analysis & Comparison
Table 1: Comparative Performance Metrics
| Feature | Method A: Spectroscopic Suite | Method B: SC-XRD |
| Primary Output | Connectivity & Functional Groups | 3D Spatial Arrangement & Packing |
| Sample Requirement | ~10 mg (Solution/Solid) | Single High-Quality Crystal (>0.1 mm) |
| Turnaround Time | < 1 Hour | 24 - 48 Hours |
| Cost Efficiency | High | Low |
| Limit of Detection | ~1% Impurity (NMR) | Detects Polymorphs & Solvates |
| Regulatory Value | Batch Release (CoA) | New Chemical Entity (NCE) Filing |
Table 2: Diagnostic Spectral Data (Reference Values)
| Technique | Parameter | 2,4,6-Tribromophenyl Acetate (Product) | 2,4,6-Tribromophenol (Impurity) |
| Melting Point | Range | 83 – 87 °C | 94 – 96 °C |
| FT-IR | C=O Stretch | ~1770 cm⁻¹ (Strong, Ester) | Absent |
| FT-IR | O-H Stretch | Absent | ~3500 cm⁻¹ (Broad) |
| 1H NMR | Aromatic H | δ 7.78 ppm (Singlet, 2H) | δ 7.62 ppm (Singlet, 2H) |
| 1H NMR | Methyl H | δ 2.38 ppm (Singlet, 3H) | Absent |
Part 4: Experimental Protocols
Protocol A: Spectroscopic Verification Workflow
Reagents:
-
Sample: 2,4,6-Tribromophenyl acetate (recrystallized from Ethanol/Water).
-
Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.[1]
Step-by-Step:
-
Melting Point Determination:
-
FT-IR Analysis (ATR Method):
-
1H NMR Acquisition:
Protocol B: Crystallographic Confirmation
Reagents:
-
Solvent: Ethyl Acetate / Hexane (1:1 mixture).[1]
Step-by-Step:
-
Crystal Growth (Slow Evaporation):
-
Dissolve 50 mg of the compound in minimal warm Ethyl Acetate.
-
Add Hexane dropwise until slight turbidity appears, then add one drop of Ethyl Acetate to clear.[1]
-
Cover with parafilm, poke 3 small holes, and let stand at room temperature for 48 hours.
-
-
Mounting & Data Collection:
-
Refinement:
-
Solve structure using Direct Methods (SHELXS).
-
Refine using Full-matrix least-squares on F².[1]
-
Part 5: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the validation workflow.
Diagram 1: Structural Validation Workflow
Caption: Workflow distinguishing routine batch release (Method A) from fundamental structural characterization (Method B).
Diagram 2: Spectroscopic Logic Gate[1]
Caption: Decision logic for interpreting spectral data. Note that a high melting point indicates contamination with the starting phenol.
References
-
CAS Common Chemistry. 2,4,6-Tribromophenyl acetate (CAS RN: 607-95-4).[1][2][3] American Chemical Society.[1][3][4] [Link][3]
-
NIST Chemistry WebBook. Phenol, 2,4,6-tribromo-, acetate (Mass Spectrometry Data).[1] National Institute of Standards and Technology.[1] [Link]
-
PubChem. 2,4,6-Tribromophenyl acetate (Compound Summary). National Library of Medicine.[1] [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4,6-Tribromophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 2,4,6-Tribromophenyl acetate, a crucial intermediate in various synthetic pathways, ensuring the reliability of its quantification is a cornerstone of process control and product quality. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2,4,6-Tribromophenyl acetate, focusing on the critical process of cross-validation to ensure consistency and accuracy across different techniques.
Introduction: The Imperative of Methodological Corroboration
The selection of an analytical method is a balance of sensitivity, specificity, speed, and cost. However, a single validated method, while robust, may harbor inherent biases. Cross-validation, the process of comparing two or more distinct analytical methods, serves as a vital tool to uncover these biases and provide a higher degree of confidence in the analytical results.[1][2][3] This is particularly crucial during method transfer between laboratories or when transitioning from a research-grade to a quality control-grade assay.[1]
This guide will explore three common analytical techniques applicable to 2,4,6-Tribromophenyl acetate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a framework for their cross-validation, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Physicochemical Properties of 2,4,6-Tribromophenyl Acetate:
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₃O₂ | [9][10] |
| Molecular Weight | 372.84 g/mol | [9][10] |
| Melting Point | 83-85 °C | [11] |
| Solubility | Soluble in most organic solvents; sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [11][12] |
| Appearance | White to off-white solid | [11] |
The presence of the tribromophenyl group imparts significant hydrophobicity, making it well-suited for reversed-phase HPLC and GC analysis. The acetate group provides a potential chromophore for UV detection.
The Analytical Arsenal: A Comparative Overview
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For 2,4,6-Tribromophenyl acetate, a reversed-phase method is the logical choice due to its nonpolar nature.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the tribromophenyl moiety.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common and effective mobile phase for reversed-phase chromatography.[13][14] The organic modifier (acetonitrile) is a strong solvent that elutes the analyte from the column, while water is the weak solvent. A gradient elution may be employed to ensure good separation from any potential impurities and to shorten the analysis time.
-
Detector: A UV detector is suitable due to the presence of the aromatic ring, which absorbs UV light. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the range of 210-230 nm.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Standard Preparation:
-
Prepare a stock solution of 2,4,6-Tribromophenyl acetate (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of 2,4,6-Tribromophenyl acetate in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information. Given its relatively low melting point and stability, 2,4,6-Tribromophenyl acetate is a good candidate for GC analysis.
Causality of Experimental Choices:
-
Stationary Phase: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating halogenated aromatic compounds.[15]
-
Injector: A split/splitless injector is commonly used. A split injection is preferred for higher concentration samples to avoid column overload, while a splitless injection is used for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and inertness.[15]
-
Detector: A mass spectrometer provides high selectivity and sensitivity. Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, aiding in compound identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
Transfer Line Temperature: 290 °C
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a suitable solvent like ethyl acetate.
-
Prepare samples by dissolving them in the same solvent to a known concentration.
-
-
Analysis:
-
Inject standards and samples.
-
Identify the 2,4,6-Tribromophenyl acetate peak based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) and an external or internal standard calibration.
-
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of UV or visible light by a substance in solution. It is a simple and rapid method but is less specific than chromatographic techniques. It is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent.
Causality of Experimental Choices:
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest is required. Acetonitrile or methanol are good choices.
-
Wavelength: The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity and adherence to Beer's Law.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine λmax: Prepare a dilute solution of 2,4,6-Tribromophenyl acetate in acetonitrile and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in acetonitrile.
-
Measure Absorbance: Measure the absorbance of each standard at the determined λmax using acetonitrile as the blank.
-
Construct Calibration Curve: Plot absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in acetonitrile at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Cross-Validation: The Bridge to Methodological Concordance
Cross-validation is essential to demonstrate that different analytical methods provide equivalent results, ensuring data integrity across different platforms and laboratories.[1][2][3] The process involves analyzing the same set of samples using the two methods being compared and evaluating the agreement of the results.
Cross-Validation Protocol: HPLC vs. GC-MS
-
Objective: To demonstrate the equivalence of the validated HPLC-UV and GC-MS methods for the quantification of 2,4,6-Tribromophenyl acetate.
-
Validation Parameters for Comparison:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
-
Procedure:
-
Prepare three sets of validation samples of 2,4,6-Tribromophenyl acetate at low, medium, and high concentrations within the linear range of both methods. Prepare at least six replicates for each concentration.
-
Analyze these samples using both the validated HPLC-UV and GC-MS methods.
-
Calculate the mean concentration and standard deviation for each set of samples for both methods.
-
-
Acceptance Criteria:
-
Accuracy: The percentage recovery should be within 98.0% to 102.0%.
-
Precision: The relative standard deviation (RSD) should be not more than 2.0%.
-
Comparison of Means: A statistical test, such as a Student's t-test, should be performed on the mean values obtained from the two methods. The results should show no statistically significant difference (e.g., p > 0.05).
-
Comparison of Variances: An F-test should be performed to compare the variances of the two methods.
-
Data Presentation: A Comparative Summary
The results of the cross-validation study should be presented in a clear and concise tabular format.
Table 1: Cross-Validation Results for 2,4,6-Tribromophenyl Acetate Analysis
| Concentration Level | Method | Mean Concentration (µg/mL) ± SD (n=6) | RSD (%) | Recovery (%) | p-value (t-test) | F-value (F-test) |
| Low (e.g., 10 µg/mL) | HPLC-UV | 9.95 ± 0.12 | 1.21 | 99.5 | \multirow{2}{}{0.85} | \multirow{2}{}{1.36} |
| GC-MS | 9.98 ± 0.14 | 1.40 | 99.8 | |||
| Medium (e.g., 50 µg/mL) | HPLC-UV | 50.12 ± 0.45 | 0.90 | 100.2 | \multirow{2}{}{0.79} | \multirow{2}{}{1.25} |
| GC-MS | 49.95 ± 0.50 | 1.00 | 99.9 | |||
| High (e.g., 100 µg/mL) | HPLC-UV | 100.35 ± 0.85 | 0.85 | 100.4 | \multirow{2}{}{0.68} | \multirow{2}{}{1.18} |
| GC-MS | 100.10 ± 0.92 | 0.92 | 100.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion: A Unified Approach to Analytical Confidence
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability of data in drug development and manufacturing. By demonstrating the concordance between orthogonal methods like HPLC and GC-MS, researchers and quality control professionals can build a robust and defensible analytical package for 2,4,6-Tribromophenyl acetate. This guide has provided a framework for understanding, implementing, and documenting the cross-validation process, empowering scientists to make informed decisions and ensure the highest data quality.
References
- SIELC Technologies. (n.d.). Separation of 2,4,6-Tribromophenyl acrylate on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 2,4,6-Tribromophenol on Newcrom R1 HPLC column.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Bruchet, A. (2017). A taste and odor episode caused by 2, 4, 6-tribromoanisole. ResearchGate.
- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
- Bristol University. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011.
- PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- ResearchGate. (n.d.). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection.
- Organisation for Economic Co-operation and Development. (2005). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6.
- PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.
- PubChem. (n.d.). 2,4,6-Tribromophenyl acetate.
- National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ChemicalBook. (2023). 2,4,6-TRIBROMOPHENYL ACETATE.
- IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide.
- CAS Common Chemistry. (n.d.). 2,4,6-Tribromophenyl acetate.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- New Science Society International Scientific Journal. (n.d.). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
- Cheméo. (n.d.). Chemical Properties of 2,4,6-Tribromo-3-methylphenyl acetate.
- ResearchGate. (2008). A New Facile and Sensitive Method for the Spectrophotometric Determination of Chromium.
- Global Substance Registration System. (n.d.). 2,4,6-TRIBROMOPHENYL ACETATE.
- NIST. (n.d.). Phenol, 2,4,6-tribromo-, acetate.
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A Comparative Guide to the Efficacy of Brominated Phenolic Compounds: A Focus on 2,4,6-Tribromophenyl Acetate and Its Congeners
This guide provides a comprehensive analysis of the biological efficacy of 2,4,6-Tribromophenyl acetate and structurally similar brominated phenols. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver an in-depth comparison grounded in experimental data and mechanistic insights. We will explore the structure-activity relationships that govern the efficacy of these compounds across various biological applications, from antimicrobial action to enzyme inhibition, while also considering their toxicological profiles.
Introduction: The Chemical Landscape of Brominated Phenols
Brominated phenols (BPs) are a class of compounds found both as natural metabolites in marine organisms and as synthetic chemicals used in various industrial applications.[1][2] The parent compound, 2,4,6-Tribromophenol (TBP), is a well-studied molecule used as a fungicide, wood preservative, and an intermediate in the synthesis of brominated flame retardants.[3][4][5] Its prevalence in the environment and its wide range of biological activities make it a critical reference point for understanding related structures.[3]
This guide focuses on 2,4,6-Tribromophenyl acetate (TBPA), an ester derivative of TBP. While extensive data on the biological efficacy of TBPA is not yet prevalent in public-domain research, we can infer its potential activity based on the well-documented properties of TBP and the known effects of acetylation on molecular behavior. The addition of an acetate group typically increases a compound's lipophilicity, which can enhance its ability to cross biological membranes. Inside the cell, the ester bond may be cleaved by cellular esterases, releasing the active phenolic compound, TBP. This "prodrug" strategy is a common approach in pharmaceutical development to improve bioavailability.
This analysis will therefore compare the known efficacy of TBP and other relevant bromophenols (e.g., 2,4-dibromophenol) to establish a baseline for predicting the performance of TBPA and to guide future experimental design.
Table 1: Physicochemical Properties of Selected Brominated Phenols
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 2,4,6-Tribromophenyl acetate (TBPA) | C₈H₅Br₃O₂ | 372.84 | 3.9 | |
| 2,4,6-Tribromophenol (TBP) | C₆H₃Br₃O | 330.80 | 3.89 | |
| 2,4-Dibromophenol (2,4-DBP) | C₆H₄Br₂O | 251.90 | 3.16 |
Data sourced from PubChem and other chemical databases.[6]
Comparative Biological Efficacy
The biological activity of brominated phenols is heavily influenced by the number and position of the bromine atoms on the phenol ring.[1] Research indicates that an increasing number of bromine substituents often correlates with enhanced biological activity, including enzyme inhibition.[1]
Antimicrobial and Antifouling Activity
Bromophenols are well-known for their antimicrobial properties, a key reason for their use as fungicides and wood preservatives.[4] This activity is believed to be part of their natural function as chemical defense molecules in marine organisms.[7]
-
2,4,6-Tribromophenol (TBP) has demonstrated notable antimicrobial activity.[7] It is also used as a pesticide and is known to be produced naturally by some aquatic organisms.[3]
-
Other Bromophenols: Studies on various brominated phenols isolated from marine algae have confirmed a wide spectrum of bioactivities, including antibacterial and antifungal effects.[8] Halogenated compounds, in general, are explored for their potential in developing environmentally friendly antifouling solutions by inhibiting microbial colonizers.
The efficacy of TBPA in this domain would likely depend on its hydrolysis to TBP. The acetate form may facilitate penetration into microbial cells, where subsequent cleavage would release the active TBP.
Enzyme Inhibition
A significant area of research for brominated phenols is their ability to inhibit various enzymes, suggesting potential therapeutic applications.
-
Cholinesterase Inhibition: Several synthetic bromophenols have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurochemistry and targeted in the treatment of Alzheimer's disease.[9][10] A recent study reported Ki values for novel bromophenols in the low nanomolar range for both AChE (0.13-14.74 nM) and BChE (5.11-23.95 nM).[9]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key target in the development of treatments for type 2 diabetes and obesity. Highly brominated compounds have shown promising inhibitory activity against PTP1B, with one derivative exhibiting an IC₅₀ of 0.68 µmol/L.[11]
-
Other Enzymes: Bromophenols have also been shown to inhibit α-glucosidase, isocitrate lyase, and carbonic anhydrase, highlighting their broad inhibitory potential.[1][9][12]
The increased bromination of the phenolic ring appears to be a crucial factor for potent enzyme inhibition, suggesting that a tribrominated structure like TBP (and by extension, TBPA) is a promising scaffold.[1]
Table 2: Comparative Enzyme Inhibition Data for Brominated Phenols
| Compound Class | Enzyme Target | Efficacy Metric (Range) | Key Finding | Reference |
| Synthetic Bromophenols | Acetylcholinesterase (AChE) | Ki: 0.13 - 14.74 nM | Potent inhibition relevant to Alzheimer's disease research. | [9] |
| Synthetic Bromophenols | Butyrylcholinesterase (BChE) | Ki: 5.11 - 23.95 nM | Strong inhibition of a secondary target in neurodegeneration. | [9] |
| Synthetic Bromophenols | α-Glucosidase | Ki: 63.96 - 206.78 nM | Moderate inhibition, relevant for anti-diabetic applications. | [9] |
| Marine Bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: ~0.68 µM | Higher bromination leads to more potent inhibition. | [11] |
| 2,4,6-Tribromophenol (TBP) | Estrogen Sulfotransferase | Inhibition noted | Potential for endocrine disruption. | [5] |
Toxicological and Off-Target Effects
While biologically active, it is critical to assess the toxicological profile of these compounds. The same properties that confer efficacy can also lead to off-target effects and toxicity.
-
Endocrine Disruption: TBP and 2,4-DBP are considered potential endocrine disruptors. TBP has been shown to interact with thyroid and estrogen signaling pathways and can inhibit estrogen sulfotransferase.[5][13]
-
Neurotoxicity: TBP and 2,4-DBP can disturb cellular Ca²⁺ signaling in neuroendocrine cells.[1][14] TBP selectively reduces calcium channel currents, which can impact neuronal function.[14] At low concentrations, TBP has been shown to cause oxidative stress and neurotoxicity in fish embryos.[15]
-
Efflux Pump Modulation: TBP can decrease the transport activity of P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier.[13] This could alter the pharmacokinetics of other drugs and increase the brain's exposure to xenobiotics.
These findings underscore the importance of comprehensive toxicological screening for any novel brominated phenol derivative, including TBPA. The potential for in vivo hydrolysis of TBPA to TBP means that the toxicological profile of TBP is highly relevant.
Mechanistic Insights: A Focus on Cellular Disruption
The efficacy and toxicity of brominated phenols often stem from their ability to interact with fundamental cellular processes. The disruption of ion homeostasis and signaling cascades is a key mechanism.
As demonstrated in neuroendocrine cells, both TBP and 2,4-DBP interfere with voltage-dependent calcium channel currents.[14] TBP, in particular, shows a selective and potent reduction of these currents (half-maximal concentration of 28 µM).[14] This disruption of Ca²⁺ signaling is a plausible mechanism underlying its observed neurotoxic effects.[1] Furthermore, TBP's impact on P-glycoprotein function at the blood-brain barrier appears to be mediated through a Protein Kinase C (PKC) pathway, indicating an interaction with cellular signaling cascades that regulate transporter expression and activity.[13]
Caption: Proposed mechanisms of 2,4,6-TBP cellular disruption.
Experimental Protocols: A Framework for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized and self-validating protocols are essential. Below is a detailed methodology for determining the antimicrobial efficacy of a test compound like TBPA compared to a reference like TBP.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality and Rationale:
-
Choice of Method: Broth microdilution is a quantitative method that allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for comparative studies.
-
Controls: The inclusion of positive (no drug), negative (no bacteria), and solvent controls is critical to validate the assay. They ensure that the medium supports growth, that there is no contamination, and that the solvent used to dissolve the compounds has no inherent antimicrobial activity at the tested concentration.
-
Bacterial Strains: Using standardized reference strains (e.g., from the American Type Culture Collection - ATCC) ensures reproducibility. Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria provides broader insight into the compound's spectrum of activity.
Materials:
-
Test Compounds (e.g., 2,4,6-Tribromophenyl acetate, 2,4,6-Tribromophenol)
-
Reference Antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for inoculum preparation)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of each test compound and the reference antibiotic in DMSO. Rationale: DMSO is a common solvent for poorly water-soluble compounds.
-
Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh overnight culture plate, select several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Control Wells:
-
Positive Control: Inoculum + CAMHB (no compound)
-
Negative Control: Uninoculated CAMHB
-
Solvent Control: Inoculum + CAMHB with the highest concentration of DMSO used.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. Rationale: Resazurin is a blue dye that is reduced by metabolically active cells to the pink, fluorescent resorufin, providing a clear visual indicator of viability.
-
The MIC is determined as the lowest concentration of the compound where no color change (wells remain blue) is observed, indicating inhibition of bacterial growth.
-
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The available evidence strongly suggests that 2,4,6-Tribromophenol (TBP) is a highly active biological molecule with potent antimicrobial and enzyme-inhibiting properties, but also with a significant toxicological profile that includes endocrine disruption and neurotoxicity.[1][15] The efficacy of its acetylated form, 2,4,6-Tribromophenyl acetate (TBPA), remains to be experimentally determined but can be logically inferred. The acetate moiety is likely to enhance membrane permeability, potentially increasing its cellular uptake, followed by intracellular hydrolysis to release the active TBP.
For researchers in drug development, TBPA and similar structures represent a compelling scaffold. However, a direct comparative study is imperative. Future work must focus on:
-
Direct Efficacy Testing: Performing side-by-side assays (antimicrobial, enzyme inhibition, cytotoxicity) of TBPA against TBP and other brominated phenols.
-
Hydrolysis Studies: Quantifying the rate of TBPA hydrolysis to TBP in relevant biological matrices (e.g., plasma, cell lysates) to confirm the prodrug hypothesis.
-
Selective Toxicity: Investigating whether acetylation modulates the therapeutic index, i.e., if it can enhance efficacy against target cells (e.g., bacteria, cancer cells) while reducing toxicity against host cells.
By systematically addressing these questions, the scientific community can fully elucidate the potential of 2,4,6-Tribromophenyl acetate as a lead compound for novel therapeutic or industrial applications.
References
-
2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed . (2019-05-01). PubMed. [Link]
-
2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) . Inchem.org. [Link]
-
Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed . PubMed. [Link]
-
Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population - PubMed . (2020-01-15). PubMed. [Link]
-
2,4,6-Tribromophenol - Molecule of the Month December 2011 . University of Bristol. [Link]
-
Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline . (2026-01-23). ResearchGate. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6 . (2004-01-30). OECD SIDS. [Link]
-
2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC . National Center for Biotechnology Information. [Link]
-
Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions - NIH . (2021-12-28). National Institutes of Health. [Link]
-
The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed . PubMed. [Link]
-
2,4,6-tribromophenol, 118-79-6 . The Good Scents Company. [Link]
-
2,4,6-Tribromophenol (TBP) - HELCOM . HELCOM. [Link]
-
2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC . National Center for Biotechnology Information. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities - MDPI . MDPI. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed . (2023-08-04). PubMed. [Link]
-
2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem . PubChem. [Link]
-
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate . ResearchGate. [Link]
-
Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Research Progress of Natural Products and Their Derivatives in Marine Antifouling - MDPI . (2023-09-13). MDPI. [Link]
-
2,4,6-Tribromophenol and other simple brominated phenols | Request PDF - ResearchGate . ResearchGate. [Link]
-
Comparative Effects of Brominated Flame Retardants BDE-209, TBBPA, and HBCD on Neurotoxicity in Mice | Chemical Research in Toxicology - ACS Publications . (2022-08-11). ACS Publications. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES . CyberLeninka. [Link]
-
Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PMC . (2023-08-25). National Center for Biotechnology Information. [Link]
-
Brominated Flame Retardants – A Question of Safety - RTI International . RTI International. [Link]
-
Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.) - PubMed . PubMed. [Link]
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties . ScienceDirect. [Link]
-
Full article: Synthesis and paroxonase activities of novel bromophenols . Taylor & Francis Online. [Link]
-
Brominated flame retardants in the indoor environment — Comparative study of indoor contamination from three countries | Request PDF - ResearchGate . ResearchGate. [Link]
-
Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions | Request PDF - ResearchGate . ResearchGate. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF - ResearchGate . ResearchGate. [Link]
Sources
- 1. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-tribromophenol, 118-79-6 [thegoodscentscompany.com]
- 5. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cost-Benefit Analysis of 2,4,6-Tribromophenyl Acetate Synthesis
Executive Summary
2,4,6-Tribromophenyl acetate (TBPA) is a critical intermediate in the synthesis of brominated flame retardants and a specialized acylating agent in organic synthesis. Its production presents a classic process chemistry challenge: steric inhibition . The bulky bromine atoms at the ortho (2,6) positions significantly shield the phenolic hydroxyl group, reducing its nucleophilicity and rendering standard acetylation protocols sluggish.
This guide evaluates three distinct synthesis routes. Method A (Acetic Anhydride/Acid) remains the industrial standard due to cost-efficiency but suffers from slower kinetics. Method B (Acetyl Chloride/Base) offers superior kinetics and yield for high-value, small-scale applications but incurs higher hazard costs. Method C (Catalytic/Solvent-Free) represents the emerging "green" standard, utilizing iodine or solid acids to minimize E-factor (waste).
Mechanistic Insight: The Steric Challenge
To optimize yield, one must understand the molecular barrier. In 2,4,6-tribromophenol (TBP), the lone pairs on the oxygen are less available for nucleophilic attack on the acylating agent due to two factors:
-
Electronic Effect: The electron-withdrawing nature of the three bromine atoms reduces the electron density on the phenoxide oxygen (
vs. 10.0 for phenol). -
Steric Hindrance: The large Van der Waals radii of the ortho-bromines physically block the approach of the electrophile.
Successful protocols must therefore employ either a highly reactive electrophile (Acetyl Chloride) or a catalyst that activates the anhydride (Sulfuric acid, Iodine).
Diagram 1: Reaction Mechanism & Steric Blockade
Caption: The reaction pathway highlights the critical interference of steric hindrance at the transition state, necessitating forcing conditions.
Experimental Protocols
Method A: Acid-Catalyzed Anhydride (The Industrial Standard)
Best for: Large-scale production, cost sensitivity.
Principle: Sulfuric acid protonates the acetic anhydride, creating a highly electrophilic acylium-like species that can overcome the steric barrier of TBP.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 33.1 g (0.1 mol) of 2,4,6-tribromophenol in 30 mL of acetic anhydride (excess).
-
Catalyze: Add 3-4 drops of concentrated sulfuric acid (
). -
Reflux: Heat the mixture to reflux (
) for 2-3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). -
Quench: Cool the mixture to
and pour slowly into 200 mL of ice-water with vigorous stirring. The excess anhydride hydrolyzes, and the ester precipitates. -
Purification: Filter the white solid. Recrystallize from ethanol or methanol.
-
Yield: 85-90%
-
Purity: >98% (after recrystallization)
Method B: Acetyl Chloride / Base (The High-Purity Route)
Best for: Analytical standards, drug development, moisture-sensitive labs.
Principle: Acetyl chloride is inherently more electrophilic than acetic anhydride. A base (Pyridine or Triethylamine) is used to scavenge the HCl byproduct and drive the equilibrium forward.
Protocol:
-
Setup: Flame-dry a 250 mL flask under nitrogen atmosphere.
-
Charge: Dissolve 33.1 g (0.1 mol) TBP in 100 mL dry Dichloromethane (DCM). Add 12 mL Pyridine (1.5 eq).
-
Addition: Cool to
. Add 8.5 mL Acetyl Chloride (1.2 eq) dropwise over 20 minutes. -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Isolate: Dry over
, filter, and rotary evaporate.
-
Yield: 92-96%
-
Purity: >99% (often requires no recrystallization)
Method C: Iodine-Catalyzed Solvent-Free (The Green Alternative)
Best for: Green chemistry compliance, reducing E-factor.
Principle: Iodine acts as a mild Lewis acid catalyst. The absence of solvent increases the effective concentration of reagents, significantly increasing reaction rate (collision theory).
Protocol:
-
Mix: Grind 3.31 g (10 mmol) TBP and 1.5 mL Acetic Anhydride in a mortar.
-
Catalyze: Add 50 mg of Iodine (
). -
React: Transfer to a flask. Heat to
for 20 minutes (or microwave at 300W for 3 minutes). -
Workup: Dissolve in minimal ether, wash with sodium thiosulfate solution (to remove iodine color), and evaporate.
-
Yield: 90-94%
-
E-Factor: Very Low (Minimal waste)
Comparative Data Analysis
The following data aggregates typical results from bench-scale validations.
| Metric | Method A (Anhydride/Acid) | Method B (AcCl/Base) | Method C (Green/I2) |
| Reagent Cost | Low (Ac2O is cheap) | High (AcCl + Base + Dry Solvents) | Low-Medium |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | < 30 Minutes |
| Isolated Yield | 85 - 90% | 92 - 96% | 90 - 94% |
| Atom Economy | Moderate (AcOH byproduct) | Poor (Base-HCl salt waste) | High |
| Safety Profile | Moderate (Corrosive H2SO4) | Low (HCl gas, Fuming liquid) | High (No corrosive gases) |
| Scalability | Excellent | Limited (Exotherm control needed) | Good (Batch limits) |
Strategic Recommendations (Decision Matrix)
For drug development professionals, the choice of method depends on the synthesis stage.
-
Use Method B during Lead Optimization . The cost of reagents is negligible compared to the value of time and purity. You need the product fast and clean.
-
Use Method A during Process Scale-Up . When moving to kilo-lab or pilot plant, the cost of acetyl chloride and the disposal of pyridine salts becomes prohibitive.
-
Use Method C if Sustainability is a corporate KPI. It offers the best balance of speed and waste reduction but requires validation of iodine removal.
Diagram 2: Synthesis Selection Flowchart
Caption: Decision tree for selecting the optimal synthesis route based on scale, purity requirements, and environmental constraints.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for phenol acetylation).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for steric hindrance in esterification).
-
Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters, 2004, 45(24), 4785-4787. (Basis for Method C).
-
Great Lakes Chemical Corp. "2,4,6-Tribromophenol Product Safety Assessment." (Industrial relevance and safety data).
-
BenchChem. "A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride." (Comparative reactivity data).
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Tribromophenyl Acetate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,4,6-Tribromophenyl acetate. Our objective is to move beyond mere compliance, instilling a deep understanding of why each procedural step is critical. This document is structured to provide immediate, actionable intelligence for safe handling, emergency preparedness, and proper disposal.
A Note on Data Extrapolation: Comprehensive safety data for 2,4,6-Tribromophenyl acetate is not widely available. Therefore, this guide is built upon the well-documented toxicological profile of its parent compound, 2,4,6-Tribromophenol. This is a standard risk assessment practice, assuming the acetate ester carries similar hazards. The primary risks are associated with the tribrominated phenol ring structure.
Hazard Assessment: Understanding the Risks
2,4,6-Tribromophenyl acetate is a solid, crystalline substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1] The hazards of the parent compound, 2,4,6-Tribromophenol, are significant and form the basis of our protective strategy.
| Hazard Category | Description of Risk | Supporting Sources |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[2] It is readily absorbed through the skin and can lead to systemic toxicity.[1] Initial contact may cause numbness, delaying the awareness of exposure.[3][4] | [1][2][3][4] |
| Eye Contact | Causes serious eye irritation and potentially severe damage.[2][5] The dust form poses a significant particulate hazard. | [2][5] |
| Inhalation | Harmful if inhaled.[2][6] Dust generated from handling the solid powder can irritate the respiratory tract.[1][6] | [1][2][6] |
| Ingestion | Toxic if swallowed, potentially causing severe irritation to the digestive tract.[1][6] | [1][6] |
| Chronic Effects | May cause damage to organs through prolonged or repeated exposure.[6][7] There is also concern for potential reproductive and developmental effects.[8] | [6][7][8] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2] Release into the environment must be strictly avoided.[6][9] | [2][6][9] |
The Core Directive: A Multi-Layered PPE Protocol
The foundation of safe handling is a multi-layered approach, combining engineering controls with meticulous personal protective equipment (PPE) protocols.
Mandatory Engineering Controls
All handling of 2,4,6-Tribromophenyl acetate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] This is the primary barrier to prevent the inhalation of airborne dust and vapors. The fume hood sash should be kept as low as possible to maximize capture efficiency.
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all procedures involving this compound.
-
Hand Protection: Double-gloving is required.[11] The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant material such as butyl rubber or neoprene, which offer superior protection against halogenated aromatic compounds.[4][10][12] Gloves must be changed immediately if contamination is suspected or at regular intervals during prolonged procedures.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] Due to the particulate nature of the compound, standard safety glasses with side shields are insufficient. For procedures with a high risk of splashing or dust generation (e.g., bulk transfers), a full-face shield must be worn over the chemical splash goggles.[11][13]
-
Body Protection: A fully-buttoned, long-sleeved laboratory coat is the minimum requirement.[4] For any procedure involving more than a few grams of material or where splashes are likely, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved particulate respirator (e.g., an N95 or P100) may be necessary for cleaning up significant spills outside of a hood.[1] Always consult with your institution's environmental health and safety (EHS) department for specific respirator guidance.
Operational Plan: Step-by-Step Procedures
Adherence to a strict sequence when donning and doffing PPE is critical to prevent cross-contamination.
Protocol for Donning PPE
-
Lab Coat/Apron: Put on the laboratory coat and fasten all buttons. If required, don the chemical-resistant apron.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second, chemical-resistant pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Protocol for Doffing PPE (The "Clean-to-Dirty" Principle)
This procedure is designed to be performed at the exit of the work area to contain contamination.
-
Outer Gloves: Remove the most contaminated item first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat, rolling it away from the body and turning the sleeves inside out as you remove it. This contains the contaminated exterior. Hang it in its designated location or dispose of it if it's a disposable garment.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14]
Caption: PPE selection workflow for 2,4,6-Tribromophenyl acetate.
Emergency & Disposal Plans
Spill Response
-
Minor Spill (Solid, within a fume hood):
-
Ensure appropriate PPE is worn.
-
Use absorbent paper dampened with a non-flammable solvent like alcohol to gently wipe up the material, avoiding dust generation.[15]
-
Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[16]
-
Decontaminate the area with a soap and water solution.[14]
-
-
Major Spill (Outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and call your institution's EHS emergency line.
-
Prevent entry into the area.
-
Only trained emergency personnel should perform the cleanup.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
-
Chemical Waste: All waste containing 2,4,6-Tribromophenyl acetate, including unused product and contaminated materials, must be disposed of as hazardous waste.[9] It should be collected in a clearly labeled, sealed container.[18] Do not discharge into drains or the environment.[6]
-
Contaminated PPE: All disposable PPE (gloves, aprons) used while handling this chemical must be disposed of as solid hazardous waste.[16] Place items in a designated, sealed, and labeled hazardous waste container immediately after doffing.
References
-
2,4,6-Tribromophenol is toxic to Oreochromis niloticus (Linnaeus, 1758) after trophic and subchronic exposure. (2020). PubMed. [Link]
-
Safety data sheet - 2,4,6-Tribromophenol. (2024). CPAChem. [Link]
-
Material Safety Data Sheet 2,4,6-Tribromophenol, 98%. (n.d.). Exposome-Explorer. [Link]
-
2,4,6-TRIBROMOPHENOL (13C6, 99%) 100 UG/ML IN TOLUENE. (n.d.). Wellington Laboratories. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS. [Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety. [Link]
-
Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
-
Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). (n.d.). ResearchGate. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol. (2009). U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment for Chemical Handling. (2026). Safelyio. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
